molecular formula C14H15NO3 B069148 Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate CAS No. 175276-70-7

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Cat. No.: B069148
CAS No.: 175276-70-7
M. Wt: 245.27 g/mol
InChI Key: HOOXMKJYQNXIIY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a furan ring core substituted with an electron-rich aminophenyl group and an ethyl ester moiety, making it a versatile building block for the synthesis of more complex heterocyclic systems. Its primary research application lies in its role as a precursor for the development of novel small molecule inhibitors, particularly those targeting kinase enzymes and other pharmacologically relevant targets. The reactive 4-aminophenyl group allows for facile functionalization via amide bond formation or diazotization, enabling the generation of targeted compound libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Researchers value this compound for its potential in constructing fused furan-based scaffolds, which are privileged structures in drug discovery due to their presence in compounds with diverse biological activities. When handling, appropriate safety protocols should be followed. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOXMKJYQNXIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372458
Record name Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-70-7
Record name Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate is a substituted furan derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the furan core, the aminophenyl group, and the ethyl ester, suggest potential applications as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule is not extensively available in public literature, this document outlines the predicted properties based on its structure and provides detailed, field-proven experimental protocols for their empirical determination and validation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data, which is critical for drug development professionals.

Compound Identification and Structural Analysis

The foundational step in characterizing any compound is to confirm its identity and understand its structural features, which dictate its chemical behavior.

  • IUPAC Name: Ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight: 245.27 g/mol

  • Chemical Structure:

    
    (A placeholder for the 2D structure)
    

The molecule's structure comprises a central furan ring, substituted at position 5 with an aminophenyl group, at position 2 with a methyl group, and at position 3 with an ethyl furoate group. The aromatic amine introduces a basic center, while the ethyl ester is susceptible to hydrolysis. The furan ring itself can be prone to degradation under strongly acidic or oxidative conditions.[1][2]

Predicted Physicochemical Profile

In the absence of direct experimental data, computational predictions and data from structurally analogous compounds provide a valuable starting point for understanding the likely properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. The following table summarizes these predicted values, which are essential for designing initial experiments.

PropertyPredicted Value/RangeRationale & Significance in Drug Discovery
Melting Point (°C) 150 - 210The presence of the aromatic amine allows for hydrogen bonding, likely resulting in a crystalline solid with a relatively high melting point, similar to related compounds like ETHYL 5-AMINO-4-CYANO-2-METHYL-3-FUROATE (208 °C)[3] and Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (176 °C)[4]. This property is critical for formulation and manufacturing.
Boiling Point (°C) > 350 (Predicted)High due to molecular weight and polar functional groups. Typically determined under vacuum to prevent decomposition.
Aqueous Solubility Poorly solubleThe molecule has a significant non-polar surface area from the phenyl and furan rings, suggesting low aqueous solubility. The amine group may offer slight solubility in acidic pH. Poor solubility is a major hurdle in drug development, affecting bioavailability.
LogP (Octanol/Water) 2.5 - 3.5 (Predicted)This predicted range suggests good membrane permeability according to Lipinski's Rule of Five. LogP is a key indicator of a drug's ability to cross cell membranes.
pKa (Acidic/Basic) Basic pKa: 4.0 - 5.0The primary aromatic amine is the main basic center. Its pKa will influence solubility in the physiological pH range of the stomach and intestines, impacting absorption.

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. The choice of these methods is guided by their reliability, reproducibility, and the insights they provide for drug development.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure crystalline compound, while a broad range suggests impurities or an amorphous state.

Protocol:

  • Ensure the sample is completely dry by placing it under a high vacuum for at least 24 hours.

  • Load a small amount of the crystalline powder into a capillary tube, ensuring a packed height of 2-3 mm.

  • Place the capillary tube into a calibrated digital melting point apparatus.

  • Use a rapid heating ramp (10-20 °C/min) for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Thermodynamic Solubility Assessment

Causality: Understanding a compound's solubility in different media (e.g., water, buffers at physiological pH, organic solvents) is critical for everything from in vitro assays to formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with specific solvent (e.g., Water, pH 7.4 Buffer, Ethanol) prep1->prep2 exp1 Seal vials and place in shaker bath (e.g., 25°C or 37°C) prep2->exp1 exp2 Shake for 24-48 hours to ensure equilibrium exp1->exp2 an1 Centrifuge or filter to remove undissolved solid exp2->an1 an2 Extract aliquot of the supernatant an1->an2 an3 Quantify concentration using a validated RP-HPLC method with a calibration curve an2->an3

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

  • Add an excess amount of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate to vials containing solvents of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • After incubation, check for the presence of undissolved solid to confirm that a saturated solution was achieved.

  • Filter the samples through a 0.22 µm filter to remove solid particles.

  • Dilute an aliquot of the filtrate with a suitable mobile phase and quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method against a standard curve.

Lipophilicity (LogP) Determination

Causality: The partition coefficient (LogP) between octanol and water is a classic measure of lipophilicity. It helps predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, while laborious, is the definitive technique.

Protocol:

  • Prepare a stock solution of the compound in a solvent miscible with both water and octanol (e.g., acetonitrile).

  • Use water and octanol that have been pre-saturated with each other by mixing and allowing them to separate overnight.

  • Add a small volume of the stock solution to a vial containing a known ratio of pre-saturated octanol and water (e.g., 1:1 v/v).

  • Shake the vial vigorously for several hours to allow for partitioning, then let the layers separate completely (centrifugation can aid separation).

  • Carefully sample both the aqueous and octanol layers.

  • Determine the concentration of the compound in each layer using HPLC.

  • Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is required.

Workflow Diagram:

G cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment synthesis Synthesized Compound nmr 1H and 13C NMR (Confirms C-H framework) synthesis->nmr ms High-Resolution Mass Spec (HRMS) (Confirms elemental composition) synthesis->ms hplc RP-HPLC with UV Detection (Determines purity >95%) synthesis->hplc final Characterized Compound nmr->final ms->final hplc->final

Caption: Analytical Workflow for Compound Characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The expected spectra would confirm the presence of the ethyl group, the methyl group, the aromatic protons (with splitting patterns indicative of para-substitution), and the furan ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight. High-resolution MS (HRMS) provides the exact mass, which confirms the elemental formula.[5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An RP-HPLC method should be developed for purity assessment.[6] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is a common starting point. Purity is determined by the area percentage of the main peak, with a target of >95% for research-grade material.

Stability Profile and Forced Degradation

Causality: Furan-containing compounds can be susceptible to degradation, particularly in acidic or basic conditions.[2] A forced degradation study is essential to identify potential degradation pathways, determine shelf-life, and develop stability-indicating analytical methods.

Protocol for Forced Degradation:

  • Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid compound at 80 °C

    • Photolytic: Solution exposed to UV light

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed RP-HPLC method.

  • Monitor for a decrease in the main peak area and the appearance of new peaks (degradants).

  • If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway (e.g., hydrolysis of the ester, oxidation of the furan ring).

Conclusion

While direct, published experimental data for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is scarce, this guide provides a robust framework for its comprehensive physicochemical characterization. By combining predictive analysis with rigorous, validated experimental protocols, researchers and drug development professionals can generate the high-quality data necessary to advance this promising compound through the discovery and development pipeline. The methodologies outlined herein are designed to not only determine the core properties but also to understand the underlying chemical principles that govern the compound's behavior, ensuring a foundation of scientific integrity for future studies.

References

  • Agarkov, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Available at: [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Available at: [Link]

  • Shulga, N., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Potential of 5-Aryl-2-Methyl-3-Furoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Technical Guide to the Synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The 5-aryl-2-methyl-3-furoate core, in particular, represents a versatile template for constructing novel therapeutic agents. The strategic placement of an aryl group at the 5-position allows for extensive exploration of structure-activity relationships (SAR), while the methyl and ester functionalities at the 2- and 3-positions provide additional points for modification and influence the molecule's electronic and steric properties.

This guide provides a comprehensive, technically-grounded framework for the synthesis of this important class of molecules. While a specific CAS number for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is not prominently indexed, indicating its potential novelty or status as a research intermediate, this document outlines a robust and logical synthetic pathway. We will deconstruct the synthesis into three core stages: construction of the furan ring, introduction of the aryl moiety via palladium-catalyzed cross-coupling, and final functional group manipulation. This approach is designed to empower researchers with the foundational knowledge to not only synthesize the target compound but also to generate a diverse library of analogs for screening and development.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is best conceptualized through a retrosynthetic approach. The target molecule is disconnected at key bonds to reveal plausible starting materials. The primary disconnections are the C-N bond of the aniline and the C-C bond between the furan and the phenyl ring. This leads to a three-part strategy:

  • Furan Core Synthesis: Formation of a functionalized furan ring, specifically a 5-halo-2-methyl-3-furoate ester, which serves as a handle for subsequent reactions.

  • Aryl Introduction: A Suzuki-Miyaura cross-coupling reaction to attach the phenyl group. A 4-nitrophenyl precursor is strategically used to avoid potential side reactions associated with a free amine during the palladium-catalyzed coupling.

  • Functional Group Transformation: Reduction of the nitro group to the target aniline in the final step.

Retrosynthesis Target Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate Intermediate1 Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate Target->Intermediate1 Nitro Reduction Intermediate2 Ethyl 5-Bromo-2-Methyl-3-Furoate Intermediate1->Intermediate2 Suzuki Coupling Reagent1 4-Nitrophenylboronic Acid Intermediate1->Reagent1 BuildingBlock1 Ethyl Acetoacetate Intermediate2->BuildingBlock1 Fiest-Benary Synthesis BuildingBlock2 2,3-Dibromo-propionaldehyde (or equivalent) Intermediate2->BuildingBlock2

Caption: Retrosynthetic pathway for the target molecule.

Part I: Constructing the 2-Methyl-3-Furoate Core via Fiest-Bénary Synthesis

The Fiest-Bénary synthesis is a classic and reliable method for constructing substituted furans from α-halo ketones and β-dicarbonyl compounds under basic conditions.[2][3] This approach is ideal for our purpose as it allows for the direct installation of the required methyl and ethyl ester groups onto the furan ring, along with a halogen at the 5-position, primed for cross-coupling.

The causality behind this choice lies in its convergency and the ready availability of the starting materials. By reacting an α-halo ketone with ethyl acetoacetate, we can efficiently assemble the core heterocyclic structure in a single key step. The mechanism involves the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the α-halo ketone. A subsequent intramolecular cyclization and dehydration yields the furan.[3][4]

Fiest_Benary_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack (SN2) cluster_cyclize Step 3: Cyclization & Dehydration Start_Keto Ethyl Acetoacetate Enolate Enolate Intermediate Start_Keto->Enolate + Base - HB+ Base Base (e.g., Pyridine) Intermediate_Adduct Alkylated Intermediate Enolate->Intermediate_Adduct + α-Halo Ketone - X⁻ Cyclized_Intermediate Hemiacetal Intermediate Intermediate_Adduct->Cyclized_Intermediate Intramolecular Cyclization Furan_Product Substituted Furan Cyclized_Intermediate->Furan_Product - H₂O

Caption: Mechanism of the Fiest-Bénary Furan Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-Methyl-3-Furoate

This protocol is a representative procedure based on established Fiest-Bénary reaction conditions.

  • Reagent Preparation: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or pyridine, add a mild base like pyridine (used as both solvent and base) or sodium ethoxide (1.0 eq).

  • Reaction Initiation: Cool the mixture in an ice bath and add an α,α'-dihaloketone, for instance, 2,3-dibromopropionaldehyde (1.0 eq), dropwise while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 5-Bromo-2-Methyl-3-Furoate.

Part II: Aryl Group Installation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[5][6] Its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts make it the authoritative choice for coupling our 5-bromo-furan intermediate with the desired aryl partner.[7]

To synthesize our target molecule, we will couple Ethyl 5-Bromo-2-Methyl-3-Furoate with 4-nitrophenylboronic acid. The nitro group serves as a robust precursor to the amine. Attempting the coupling with 4-aminophenylboronic acid directly can be problematic, as the free amine can coordinate to the palladium catalyst, potentially inhibiting its activity.

The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product R1X R¹-X (5-Bromo-Furoate) R1X->OxAdd R2BY2 R²-B(OH)₂ (Nitrophenylboronic Acid) R2BY2->Transmetal Base Base Base->Transmetal

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine Ethyl 5-Bromo-2-Methyl-3-Furoate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to afford Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate.

Representative Data for Suzuki-Miyaura Couplings on Heterocycles
Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventYield (%)
2-BromofuranPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O>90
5-Iodo-2-furoic acid4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O85-95
3-BromothiopheneNaphthylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene>90

Note: Yields are typical for illustrative purposes and can vary based on specific substrates and conditions.

Part III: Final Transformation - Reduction to the Target Amine

The final step in the sequence is the reduction of the aromatic nitro group to the corresponding primary amine. This is a fundamental and well-established transformation in organic synthesis.[8] Several reliable methods are available, and the choice often depends on the overall functional group tolerance of the substrate and the desired scale of the reaction.

  • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere efficiently reduces the nitro group. It is highly selective, but care must be taken as the catalyst can be pyrophoric.

  • Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are robust, inexpensive, and highly effective.[8] These reactions often require a straightforward aqueous work-up to isolate the product.

For our substrate, catalytic hydrogenation is an excellent choice due to its mild conditions, which will not affect the ester functionality.

Experimental Protocol: Nitro Group Reduction
  • Setup: Dissolve Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely quenched.

  • Final Product: Concentrate the filtrate under reduced pressure to yield Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Further purification by recrystallization or chromatography may be performed if necessary.

Physicochemical Properties and Characterization

As this compound is not widely cataloged, the following properties are predicted based on its structure. Experimental verification is essential.

PropertyPredicted Value
CAS Number Not Assigned
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Appearance Likely an off-white to yellow solid
Predicted LogP ~2.5 - 3.0
H-Bond Donors 1
H-Bond Acceptors 4

Standard Characterization Techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Applications in Drug Discovery and Medicinal Chemistry

Furan derivatives are integral to numerous approved drugs and clinical candidates. The synthesized Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a particularly valuable scaffold for several reasons:

  • Bioisosteric Replacement: The furan ring is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile.

  • Versatile Handle for Derivatization: The primary aromatic amine is a key functional group that serves as a versatile handle for further chemical modifications. It can be readily acylated, sulfonated, or used in reductive amination or coupling reactions to build a library of diverse analogs.

  • Potential Pharmacological Activity: Aryl-substituted furans have been investigated as inhibitors of various enzymes and receptors. For instance, some 5-aryl-furan derivatives have shown potential as PTP1B inhibitors for the treatment of diabetes.[9] The presence of the aniline moiety opens up possibilities for targeting kinases, a class of enzymes where aniline-based scaffolds are prevalent.

Safety and Handling Considerations

Professional laboratory safety practices are mandatory for all protocols described.

  • Palladium Catalysts: Dry palladium on carbon can be pyrophoric and must be handled with care.[10] Always handle in a well-ventilated fume hood and avoid generating dust. After filtration, the catalyst should be kept wet and disposed of according to institutional guidelines.[11]

  • Organohalides: Many organohalides are irritants and potentially toxic. Avoid skin contact and inhalation by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Atmosphere: Reactions involving sensitive reagents like palladium catalysts and organoboron compounds should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent degradation and ensure reproducibility.

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be performed in a well-ventilated area, away from ignition sources, using appropriate equipment.

Conclusion

This guide details a logical and robust synthetic route to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, a promising scaffold for drug discovery. By breaking down the synthesis into three validated stages—Fiest-Bénary furan synthesis, Suzuki-Miyaura cross-coupling, and nitro group reduction—researchers are equipped with a reliable framework for accessing this molecule and its analogs. The inherent versatility of the furan core and the reactive potential of the aniline handle make this class of compounds a rich starting point for developing novel therapeutics with diverse pharmacological profiles.

References

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  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Smith, K., & Jones, L. (2018). General Laboratory Safety Protocols.
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  • Fascinating Furanosteroids and Their Pharmacological Profile. (2023). PMC. Retrieved from [Link]

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  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

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  • methyl furoate 3-furancarboxylic acid, methyl ester. The Good Scents Company. Retrieved from [Link]

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A Technical Guide to the Biological Activity of Aminophenyl Furoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan nucleus is a prevalent scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] When functionalized, particularly through esterification with aminophenyl moieties, the resulting furoate derivatives present a compelling class of compounds with significant therapeutic potential. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanistic underpinnings of aminophenyl furoate derivatives. We will explore their anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols and mechanistic diagrams to equip researchers and drug development professionals with a comprehensive understanding of this promising chemical space.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with pronounced biological effects.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold for designing novel therapeutic agents. The derivatization of the furan ring, particularly at the carboxyl group of furoic acid, allows for the systematic modulation of its physicochemical and pharmacological properties.

The strategic incorporation of an aminophenyl group via an ester linkage creates aminophenyl furoates. This chemical modification is not trivial; it combines the biological potential of the furan core with the diverse functionalities of substituted anilines. This often leads to compounds with enhanced potency and selectivity across different biological targets, including enzymes and receptors involved in inflammation, cancer progression, and microbial pathogenesis.

Synthesis of Aminophenyl Furoate Derivatives

The synthesis of aminophenyl furoate derivatives is typically achieved through straightforward esterification reactions. A general and reliable method involves the reaction of a furoyl chloride with an appropriately substituted aminophenol.

General Synthesis Protocol

A common synthetic route begins with the conversion of 2-furoic acid to its more reactive acid chloride derivative, 2-furoyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting furoyl chloride is then reacted with a selected aminophenol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, yielding the desired aminophenyl furoate ester.

Diagram: General Synthesis Workflow

G General Synthesis of Aminophenyl Furoates FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride (Intermediate) FuroicAcid->FuroylChloride  Step 1: Activation              SOCl2 SOCl₂ or (COCl)₂ SOCl2->FuroylChloride FinalProduct Aminophenyl Furoate Derivative FuroylChloride->FinalProduct Aminophenol Substituted Aminophenol Aminophenol->FinalProduct  Step 2: Esterification Base Pyridine or Et₃N (Base) Base->FinalProduct  Step 2: Esterification

Caption: A two-step workflow for synthesizing aminophenyl furoate derivatives.

Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. A primary mechanism driving inflammation involves the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.[2]

Aminophenyl furoate derivatives have emerged as potential anti-inflammatory agents, with evidence suggesting their mechanism of action involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[1] The structural features of these compounds, combining a furan ring with an aminophenyl moiety, are reminiscent of several known COX inhibitors, making the COX enzymes a logical target for investigation.[2][3][4]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX enzymes.[2] Furan derivatives, in particular, have been shown to suppress the production of inflammatory mediators.[1] The proposed mechanism for aminophenyl furoates involves binding to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2][5]

Diagram: COX-2 Signaling Pathway Inhibition

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H₂ COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Aminophenyl Furoate Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by aminophenyl furoate derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the inhibitory potential of newly synthesized derivatives, a robust in vitro assay is essential. A fluorometric COX-2 inhibitor screening kit provides a reliable and high-throughput method.[6][7]

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe then reacts with PGG2 to produce a stable, highly fluorescent product, which can be measured (Ex/Em = 535/587 nm). A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme in sterile water and store on ice.[6][7] Avoid repeated freeze-thaw cycles.

    • Prepare a 10X working solution of the test aminophenyl furoate derivative and the positive control (e.g., Celecoxib) in a suitable solvent like DMSO, then dilute with the provided COX Assay Buffer.[7]

  • Assay Setup (96-well plate):

    • Test Inhibitor Wells: Add 10 µL of the diluted test compound.

    • Inhibitor Control (IC) Well: Add 10 µL of the diluted positive control inhibitor (e.g., Celecoxib).[6]

    • Enzyme Control (EC) Well: Add 10 µL of COX Assay Buffer (contains solvent but no inhibitor).

  • Reaction Mixture:

    • Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of this master mix to each well.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.

  • Initiation and Measurement:

    • Prepare the substrate solution by mixing Arachidonic Acid with NaOH.

    • Add 10 µL of the substrate solution to all wells to initiate the reaction.[8]

    • Immediately begin kinetic measurement using a fluorescence plate reader at Ex/Em = 535/587 nm at 25°C.[6]

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

    • Plot percent inhibition against the concentration of the derivative to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug development. Various heterocyclic compounds, including those with furan and pyrazole scaffolds, have demonstrated significant cytotoxic activity against cancer cell lines.[4][9] Derivatives of 2-(4-aminophenyl)benzothiazole and other aminophenyl structures have also shown considerable anticancer potential.[10] This suggests that the aminophenyl furoate scaffold is a promising starting point for developing new antineoplastic agents.

Mechanism of Action: Induction of Apoptosis

A primary goal of cancer chemotherapy is to induce apoptosis (programmed cell death) in malignant cells. Many effective anticancer drugs exert their effects by activating intrinsic or extrinsic apoptotic pathways. This often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage, cell cycle arrest, and the activation of caspase cascades, ultimately leading to cell death.[11] It is hypothesized that certain aminophenyl furoate derivatives may induce cytotoxicity in cancer cells by increasing intracellular ROS levels, triggering a cascade of events that culminates in apoptosis.[11]

Diagram: Proposed Apoptotic Pathway

G Derivative Aminophenyl Furoate CancerCell Cancer Cell Derivative->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Induces MitoDamage Mitochondrial Damage ROS->MitoDamage Caspase Caspase-3 Activation MitoDamage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism for apoptosis induction by aminophenyl furoates.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and is a crucial first step in screening potential anticancer compounds.[12][13]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[14][15]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the aminophenyl furoate derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and an untreated control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Antimicrobial Activity

The furan moiety is known to be a key structural feature in compounds with significant antimicrobial activity.[1] Furoic acid itself and other furan derivatives have reported activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA).[1][18] Esterification can further modulate this activity, with some fatty acid esters showing strong antimicrobial effects against oral microorganisms.[19]

Data Presentation: Antimicrobial Potency

The effectiveness of antimicrobial agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative Type Target Organism Reported MIC (µg/mL) Reference
Benzofuranyl EstersVarious Bacteria125[20]
Furoic AcidBacillus subtilis~3.3 (0.029 µM)[18]
Furoic AcidSalmonella typhi~1.1 (0.009 µM)[18]
Fatty Acid Methyl EstersStreptococcus mutans2.5 - 25[19]

Note: Data presented are for related furan and ester compounds to indicate the potential of the aminophenyl furoate class. Specific MIC values for aminophenyl furoates would need to be determined experimentally.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the MIC of a potential antimicrobial agent.

Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the target microorganism is added. The plate is incubated, and the wells are observed for visible bacterial growth. The MIC is the lowest concentration where no growth is observed.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the target bacterium (e.g., S. aureus, E. coli) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[21]

  • Result Interpretation:

    • Visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity. A growth indicator dye (e.g., resazurin) can also be used for clearer interpretation.

Conclusion and Future Directions

Aminophenyl furoate derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds, combined with their demonstrated potential as anti-inflammatory, anticancer, and antimicrobial agents, makes them attractive candidates for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives with diverse substitutions on the aminophenyl ring to optimize potency and selectivity for specific biological targets.

  • In-Depth Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular interactions with targets like COX-2 or to map the specific apoptotic pathways triggered in cancer cells.

  • In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of aminophenyl furoate derivatives and contribute to the development of next-generation medicines.

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discovery and history of substituted furoate esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Furoate Esters

Authored by Gemini, Senior Application Scientist

Abstract

Substituted furoate esters represent a cornerstone in modern medicinal chemistry and organic synthesis. From their origins in the early explorations of natural products to their current status as vital components in blockbuster pharmaceuticals, the journey of these heterocyclic compounds is a narrative of scientific ingenuity. This technical guide provides a comprehensive overview of the , designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, the evolution of their application as prodrugs and bioisosteres, and the critical role they play in shaping contemporary pharmacology. The content is structured to provide not just procedural knowledge but also the underlying scientific rationale, ensuring a deep, actionable understanding of this indispensable chemical class.

The Genesis of Furan Chemistry: An 18th Century Discovery

The story of furoate esters begins with the furan ring itself. The first furan compound to be isolated was 2-furoic acid, a discovery made in 1780 by the renowned Swedish chemist Carl Wilhelm Scheele.[1][2] Through the dry distillation of mucic acid, derived from natural gums, Scheele obtained a white crystalline substance he named "pyromucic acid" (from the Greek pyro, meaning fire), acknowledging its heat-induced origin.[2] This seminal event laid the groundwork for the entire field of furan chemistry.[2] It wasn't until 1821 that the related compound, furfural, was isolated; however, it was furfural that ultimately gave the furan class its name, derived from the Latin furfur, meaning bran.[1]

The parent 2-furoic acid is not merely a synthetic curiosity; it is a naturally occurring compound found in roasted coffee and is a known human metabolite.[2] Its commercial importance grew from its utility as a flavoring agent and its role as a key building block for more complex molecules.[1][2]

Foundational Syntheses of the Substituted Furan Ring

The creation of substituted furoate esters is fundamentally dependent on the ability to construct the furan nucleus with desired substitution patterns. Two classical name reactions, developed in the late 19th century, remain pillars of furan synthesis to this day.

The Paal-Knorr Furan Synthesis (1884)

Reported almost simultaneously by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.[3][4] The reaction is typically catalyzed by acid and involves an intramolecular cyclization followed by dehydration.[4][5]

The primary advantage of this method is its reliability and often high yields. However, its main limitation can be the accessibility of the requisite 1,4-dicarbonyl starting materials.[3][5] The choice of an acid catalyst (protic acids like H₂SO₄ or Lewis acids like ZnCl₂) is critical and depends on the sensitivity of the substituents on the starting material.[3]

Reaction Mechanism

The mechanism proceeds via acid catalysis, where one carbonyl is protonated, activating it for nucleophilic attack by the enol form of the second carbonyl. The resulting five-membered hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring.[3][4]

Paal_Knorr_Mechanism Paal-Knorr Furan Synthesis Mechanism R1 R1 O1 O C1 C CH2_1 CH2 CH2_2 CH2 C2 C O2 O R2 R2 H_plus H+ enol_form Enolization & Cyclization H_plus->enol_form Attack Protonated Protonated Carbonyl Enol Enol Intermediate Hemiacetal Hemiacetal Intermediate Dehydrated Dehydrated Intermediate Furan Substituted Furan inv1 inv2 inv3 inv4 inv5 start 1,4-Dicarbonyl start->H_plus Protonation hemiacetal_form Hemiacetal enol_form->hemiacetal_form Ring Closure product Furan Product hemiacetal_form->product -H2O Dehydration

Caption: Paal-Knorr mechanism workflow.

Experimental Protocol: Generalized Paal-Knorr Synthesis
  • Dissolution: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq, or a few drops of concentrated H₂SO₄) to the solution.

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

The Feist-Bénary Furan Synthesis

Also discovered independently by Franz Feist and Erich Bénary, this method provides an alternative route to substituted furans.[6] It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester.[6][7] This reaction is particularly valuable as the starting materials are often readily available commercially.[5]

The choice of base is critical; mild bases like pyridine or triethylamine are preferred to avoid the hydrolysis of ester groups on the β-dicarbonyl reactant.[7] Stronger bases can lead to unwanted side reactions.[6]

Reaction Mechanism

The reaction begins with the deprotonation of the acidic α-proton of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the α-halo ketone via an SN2 reaction. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization and subsequent dehydration to form the furan ring.[7]

Feist_Benary_Mechanism Feist-Bénary Furan Synthesis Mechanism start α-Halo Ketone β-Dicarbonyl Compound enolate Enolate Formation start:f1->enolate Base sn2 SN2 Attack start:f0->sn2 enolate->sn2 cyclization Intramolecular Cyclization sn2->cyclization dehydration Dehydration cyclization->dehydration product Substituted Furan dehydration->product

Caption: Key steps of the Feist-Bénary synthesis.

Experimental Protocol: Generalized Feist-Bénary Synthesis
  • Mixing Reactants: Combine the β-dicarbonyl compound (1.0 eq) and the α-halo ketone (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine).

  • Base Addition: Slowly add the base (e.g., pyridine, 1.1 eq) to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture and pour it into water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

Comparative Overview of Classical Syntheses
FeaturePaal-Knorr Furan SynthesisFeist-Bénary Furan Synthesis
Starting Materials 1,4-Dicarbonyl compoundsα-Halo ketones and β-dicarbonyl compounds
Catalyst Typically acid-catalyzed (e.g., H₂SO₄, p-TsOH)[5]Typically base-catalyzed (e.g., pyridine, ammonia)[5]
Key Transformation Intramolecular cyclization and dehydration[5]Intermolecular condensation followed by cyclization[5]
General Yields Good to excellent, substrate-dependentModerate to good, can be influenced by side reactions[5]
Substrate Scope Broad, but availability of 1,4-dicarbonyls can be a limitation[5]Wide range of commercially available starting materials
Reaction Conditions Often requires heating and strong acids[5]Generally milder conditions

The Furoate Ester in Modern Drug Development

While the synthesis of the furan ring is foundational, the true value of furoate esters in modern science, particularly in pharmacology, lies in the strategic use of the ester functionality. Furoate esters are prominent in drug design, where they serve two primary, powerful roles: as prodrugs and as bioisosteres.

Furoate Esters as Prodrugs: Enhancing Delivery and Efficacy

A significant challenge in drug development is ensuring that an active pharmaceutical ingredient (API) reaches its target site in the body in sufficient concentration. Many potent APIs suffer from poor physicochemical properties, such as low solubility or limited membrane permeability, which hinders their absorption and distribution. Ester prodrugs are a widely used strategy to overcome these limitations.[8]

The furoate ester moiety is particularly effective in this role. By masking a polar hydroxyl or carboxyl group on a drug molecule, the furoate ester increases the overall lipophilicity of the compound. This enhancement facilitates passage across biological membranes, improving absorption. Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes cleave the furoate ester, releasing the active parent drug.[9]

A preeminent example is Mometasone Furoate , a potent synthetic corticosteroid.[10] Patented in 1981 and approved for medical use in 1987, it is used to treat inflammatory skin conditions, allergic rhinitis, and asthma.[10] The furoate ester at the C17α position significantly enhances the drug's lipophilicity, which improves its penetration into skin and lung tissue and contributes to its metabolic stability, allowing for once-daily dosing.[10][11] Similarly, Fluticasone Furoate , first approved in 2007, is another synthetic glucocorticoid where the furoate ester enhances its therapeutic profile for treating allergic rhinitis and COPD.[12]

Prodrug_Workflow Furoate Ester Prodrug Activation Pathway Prodrug Furoate Ester Prodrug (Lipophilic) Absorption Membrane Permeation Prodrug->Absorption Administration Cleavage Esterase-Mediated Hydrolysis Absorption->Cleavage In Blood/Tissue ActiveDrug Active Drug (API) (Released at Target) Cleavage->ActiveDrug FuroicAcid 2-Furoic Acid (Metabolite) Cleavage->FuroicAcid Effect Therapeutic Effect ActiveDrug->Effect

Caption: Generalized workflow for a furoate ester prodrug.

Furoate Esters as Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a common feature in many pharmacophores, as its ability to act as a hydrogen bond donor and acceptor is crucial for binding to biological targets. However, the acidic nature of this group can lead to poor oral bioavailability, rapid metabolism, and potential toxicity.[13]

Bioisosteric replacement is a key strategy in medicinal chemistry to address these issues, where a functional group is replaced by another with similar physical or chemical properties.[14][15] The furan ring, and by extension the furoate ester, can serve as a non-classical bioisostere for a carboxylic acid.[16] While not ionizable, the oxygen heteroatom and the overall electronic distribution of the furan ring can engage in similar hydrogen bonding and dipole interactions at a receptor site, mimicking the parent carboxylic acid while offering improved pharmacokinetic properties.[13] This strategy is context-dependent and often requires empirical testing, but it provides medicinal chemists with a valuable tool for lead optimization.

Synthesis of Positional Isomers: The 2- vs. 3-Furoate Challenge

The electronic nature of the furan ring dictates that the C2 and C5 positions are more reactive towards electrophilic substitution than the C3 and C4 positions. This has historically made the synthesis of 3-substituted furans, including 3-furoate esters, significantly more challenging than their 2-substituted counterparts.[17]

  • 2-Furoate Esters: These are readily accessible. The industrial route often involves the oxidation of inexpensive, bio-derived furfural to 2-furoic acid, followed by standard esterification procedures.[1]

  • 3-Furoate Esters: The synthesis of this isomer has traditionally required multi-step, lower-yielding processes, such as the selective decarboxylation of furan-2,3- or furan-3,4-dicarboxylic acids.[17] More modern approaches, such as a patented two-step process starting from a 4-acyl-2,3-dihydrofuran, have been developed to improve access to these valuable intermediates.[17]

Conclusion

The field of substituted furoate esters has evolved dramatically from its academic origins in the 18th century. The foundational discoveries of Scheele, Paal, Knorr, Feist, and Bénary provided the synthetic tools necessary to construct the furan core. However, the true potential of these molecules was unlocked in the modern era of drug discovery. As demonstrated by their critical role in widely prescribed medications, the strategic application of furoate esters as prodrug moieties and bioisosteric replacements is a testament to their versatility and power. For the contemporary researcher, a deep understanding of the history, synthesis, and application of substituted furoate esters is not merely an academic exercise but a practical necessity for the rational design of the next generation of therapeutics.

References

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An In-depth Technical Guide to Unveiling the Therapeutic Potential of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Charting a Course for a Novel Molecule

The quest for novel therapeutic agents is a journey into the unknown, where the chemical structure of a molecule holds the promise of alleviating human disease. Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate stands as one such enigmatic entity. While direct biological data for this specific compound is not yet prevalent in published literature, its structural motifs—the aminophenyl group, the methyl-substituted furan ring, and the furoate ester—are present in a variety of bioactive molecules. This guide, therefore, serves as a comprehensive roadmap for the systematic exploration of its therapeutic potential. We will delve into logical, evidence-based hypotheses for its mechanism of action and propose a rigorous experimental framework to validate its promise as a potential drug candidate. Our approach is grounded in the established bioactivities of structurally related compounds, pointing toward two primary avenues of investigation: oncology and inflammatory diseases.

Part 1: Deconstructing the Molecular Architecture for Therapeutic Clues

The structure of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate provides several clues to its potential biological activity. The 4-aminophenyl group is a well-known pharmacophore found in a range of therapeutic agents, including the sulfonamide antibiotics and various kinase inhibitors. The furan ring is a versatile scaffold present in numerous natural and synthetic compounds with diverse pharmacological properties. The presence of these key functional groups suggests potential interactions with a range of biological targets.

Part 2: Hypothesis-Driven Exploration of Therapeutic Targets

Based on the analysis of structurally related compounds, we propose two primary therapeutic areas for investigation: oncology and anti-inflammatory applications.

Anticancer Potential: A Multi-pronged Investigative Approach

The aminophenyl moiety is a common feature in many anticancer agents. For instance, 2-(4-aminophenyl)benzothiazole and its analogues have demonstrated potent and selective antitumor activity across a range of cancer cell lines, including breast, colon, ovarian, and renal cancer[1][2]. Furthermore, thiazolopyrimidines and furoquinolone derivatives have also been explored as potential antitumor agents[3][4]. These precedents strongly suggest that Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate warrants investigation as a potential anticancer agent.

Several classes of anticancer drugs, such as the Vinca alkaloids and taxanes, exert their effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[5] Pyrrolo[2,3-d]pyrimidines, which share some structural similarities with the furoate core, have been identified as antimitotic agents.[5] We hypothesize that Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate may bind to tubulin and modulate its polymerization.

Experimental Workflow: Assessing Impact on Microtubule Dynamics

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action A Tubulin Polymerization Assay B Immunofluorescence Microscopy A->B Validate cellular effect D Apoptosis Assays (Annexin V/PI) C Cell Cycle Analysis B->C Confirm mitotic arrest C->D Investigate cell death E Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) D->E Elucidate apoptotic pathway

Caption: Workflow for investigating antimitotic activity.

Protocol 1: Tubulin Polymerization Assay

  • Objective: To determine the in vitro effect of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate on the polymerization of purified tubulin.

  • Materials: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), paclitaxel (positive control), colchicine (negative control), 384-well plates, temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a dilution series of the test compound and controls in polymerization buffer.

    • Add tubulin to each well of a pre-warmed 384-well plate.

    • Initiate polymerization by adding the test compound or controls.

    • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each condition.

2-(4-aminophenyl)benzothiazoles are known to be potent agonists of the Aryl Hydrocarbon Receptor (AhR).[1] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize the parent compound into cytotoxic species that form DNA adducts, ultimately triggering apoptosis.[1] The structural similarity of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate to these compounds suggests that it may also function as an AhR agonist.

Signaling Pathway: AhR-Mediated Apoptosis

G cluster_0 Cytoplasm cluster_1 Nucleus Compound Ethyl 5-(4-Aminophenyl) -2-Methyl-3-Furoate AhR AhR Compound->AhR ARNT ARNT AhR->ARNT Dimerization HSP90 HSP90 AhR->HSP90 Dissociation XRE Xenobiotic Response Element AhR->XRE Binding ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription Metabolite Cytotoxic Metabolite CYP1A1->Metabolite Metabolism of parent compound DNA_Adduct DNA Adducts Metabolite->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis G cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays A COX-1/COX-2 Inhibition Assay C LPS-stimulated Macrophage Assay (Measure PGE2 and LTB4) A->C B 5-LOX Inhibition Assay B->C D Cytokine Profiling (ELISA) (TNF-α, IL-6, IL-10) C->D Assess broader immunomodulatory effects

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 2: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate against COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid, colorimetric substrate, celecoxib (selective COX-2 inhibitor), ibuprofen (non-selective inhibitor), 96-well plates, plate reader.

  • Procedure:

    • Prepare a dilution series of the test compound and controls.

    • Pre-incubate the enzymes with the test compound or controls in assay buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Part 3: Quantitative Data Summary and Future Directions

The following tables should be populated with experimental data as it is generated.

Table 1: Anticancer Activity Profile

AssayCell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM)
Tubulin Polymerization -Paclitaxel
MTT Assay MCF-7Doxorubicin
A549Doxorubicin
HCT116Doxorubicin
AhR Reporter Assay HepG2TCDD

Table 2: Anti-inflammatory Activity Profile

AssayTargetIC₅₀ (µM)Positive ControlIC₅₀ (µM)
Enzymatic Assay COX-1Ibuprofen
COX-2Celecoxib
5-LOXZileuton
Cell-Based Assay PGE₂ ProductionIndomethacin
LTB₄ ProductionZileuton

Future Directions:

Should initial in vitro studies yield promising results, the next logical steps would involve:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer and inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessment of ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

This comprehensive, hypothesis-driven approach will enable a thorough evaluation of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate and determine its potential as a novel therapeutic agent.

References

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  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023, August 18). PubMed.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023, August 9). MDPI.
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  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2012, n.d.). PubMed.
  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. (2016, n.d.). National Institutes of Health.
  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. (2007, n.d.). PubMed.
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A Theoretical Chemist's Guide to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate: In Silico Characterization for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, in silico methods offer a powerful, predictive lens to understand its structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed walkthrough of modern theoretical protocols. We will explore the molecule's optimized geometry, electronic landscape through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses, and its predicted spectroscopic behavior using Time-Dependent Density Functional Theory (TD-DFT). Each section is designed to be a self-validating protocol, explaining not just the steps, but the scientific rationale behind the choice of methods, providing a robust foundation for future experimental and developmental work.

Introduction: The Rationale for Theoretical Investigation

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate belongs to the furan class of heterocyclic compounds, a scaffold known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific arrangement of an aminophenyl group, a methyl group, and an ethyl furoate moiety suggests a molecule with a rich electronic character, potentially capable of engaging in various non-covalent interactions with biological targets.

Theoretical studies provide a crucial first step in understanding the structure-activity relationship (SAR) of such a novel molecule. By employing quantum chemical methods, we can predict its three-dimensional structure, identify regions of electrophilic and nucleophilic character, and understand its electronic transitions, all of which are critical for its potential pharmacological action.[3][4] This guide will delineate the application of Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules, to elucidate the key chemical features of the title compound.[5][6]

Computational Methodology: A Validated Protocol

The accuracy of theoretical predictions is fundamentally dependent on the chosen computational methodology. The protocols outlined here are based on well-established practices for organic and medicinal compounds, ensuring a balance between computational cost and accuracy.

Software Selection

A variety of software packages are available for performing DFT and TD-DFT calculations, including Gaussian, ORCA, and GAMESS.[7][8][9][10] This guide's protocols are described in a general manner, applicable to any of these platforms.

The DFT Approach: Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms and molecules.[11] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and robust choice for organic molecules.[1][5][6]

For an accurate description of the electronic distribution, especially for a molecule with heteroatoms and potential for hydrogen bonding, a Pople-style basis set with diffuse and polarization functions is recommended. The 6-311++G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size.[5][12][13]

Workflow for Theoretical Analysis

Caption: Workflow for the theoretical characterization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate.

Step-by-Step Protocol for Geometry Optimization:
  • Initial Structure Generation: Draw the 2D structure of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and convert it to a 3D structure using a molecular editor such as Avogadro or GaussView.

  • Input File Preparation: Create an input file for the chosen quantum chemistry software specifying the following:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Optimization and Frequency calculation (Opt Freq)

    • Solvation Model (Optional but Recommended): To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, specifying water as the solvent.[14]

  • Execution and Verification: Run the calculation. After completion, verify that the optimization has converged to a true minimum on the potential energy surface by checking for the absence of imaginary frequencies in the output of the frequency calculation.

Structural and Electronic Properties

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted from the optimized structure. These parameters provide insights into the molecule's shape, steric hindrance, and potential for conformational changes.

Table 1: Selected Predicted Geometrical Parameters of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)~1.21 Å
C-O (ester)~1.35 Å
C-N (amine)~1.39 Å
Furan Ring Bonds~1.36 - 1.44 Å
Bond AngleO=C-O (ester)~124°
C-N-H (amine)~118°
Dihedral AnglePhenyl-Furan~25-35°

(Note: These are representative values and would be precisely determined from the calculation output.)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[15] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[15][16] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[17][18][19] A smaller gap suggests higher reactivity.[19]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 2: Predicted FMO Properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

ParameterPredicted Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

A visual analysis of the HOMO and LUMO electron density plots reveals the regions of the molecule most likely to participate in electron donation and acceptance. For this molecule, the HOMO is expected to be localized on the electron-rich aminophenyl ring, while the LUMO may be distributed over the furoate moiety.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[20][21] It is also invaluable in understanding non-covalent interactions, which are fundamental to drug-receptor binding.[3][4]

The MEP surface is color-coded to represent different electrostatic potential values:

  • Red: Regions of most negative potential (electron-rich), prone to electrophilic attack.

  • Blue: Regions of most positive potential (electron-deficient), prone to nucleophilic attack.

  • Green: Regions of neutral potential.

For Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, the MEP map is expected to show a negative potential (red) around the oxygen atoms of the ester group and a positive potential (blue) around the amine hydrogens.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[22][23] It allows for the investigation of hyperconjugative interactions and charge transfer between different parts of the molecule, which contribute to its overall stability.[24] The analysis of donor-acceptor interactions within the molecule can reveal key electronic features that might influence its biological activity.

Spectroscopic Properties: Simulating the UV-Vis Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra.[25][26][27] This is crucial for understanding the photophysical properties of the molecule and can be used to correlate theoretical predictions with experimental data.

Step-by-Step Protocol for TD-DFT Calculation:
  • Input File Preparation: Using the optimized geometry from the DFT calculation, prepare a new input file for a TD-DFT calculation.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: TD-DFT (TD)

    • Number of States: Request a sufficient number of excited states to cover the relevant portion of the UV-Vis spectrum (e.g., nstates=20).[2]

    • Solvation Model: Use the same solvation model as in the geometry optimization to ensure consistency.

  • Execution and Analysis: Run the calculation. The output will provide the excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability), and the major orbital contributions for each electronic transition.

Table 3: Predicted UV-Vis Absorption Data for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

λmax (nm)Oscillator Strength (f)Major Contribution
~320-350> 0.1HOMO -> LUMO
~250-280> 0.1HOMO-1 -> LUMO, HOMO -> LUMO+1

(Note: These are representative values and would be precisely determined from the TD-DFT calculation output.)

The predicted spectrum can be plotted as absorption intensity (related to oscillator strength) versus wavelength. The major electronic transitions are typically of the π → π* type for this class of aromatic compounds. The position and intensity of the absorption bands are sensitive to the electronic nature of the substituents and the planarity of the molecule.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in silico characterization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. By following these validated protocols, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule before embarking on extensive experimental work. The predicted data on geometry, FMOs, MEP, and UV-Vis spectra provide a solid foundation for understanding its potential as a bioactive compound and for designing future derivatives with enhanced pharmacological profiles. The next logical steps would involve experimental validation of these theoretical predictions through X-ray crystallography, NMR, and UV-Vis spectroscopy, followed by biological assays to explore its therapeutic potential.

References

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  • Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. Journal of Chemical Theory and Computation. Available at: [Link]

  • Frontier molecular orbital distribution on the optimized molecular structure of bioactive compounds... ResearchGate. Available at: [Link]

  • TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate as a Versatile Precursor for the Synthesis of Novel Furan-Fused Quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2] This application note details the utility of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate as a strategic starting material for the synthesis of novel furan-fused quinoline scaffolds. We present a comprehensive, field-proven protocol based on the Gould-Jacobs reaction, a robust and adaptable method for constructing the 4-hydroxyquinoline core. This approach leverages the inherent reactivity of the primary aromatic amine on the starting material to engage in a two-step condensation-cyclization sequence, yielding a unique heterocyclic system with significant potential for further elaboration in drug discovery programs.

Introduction: The Strategic Value of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a bifunctional organic molecule that presents two key features of high value to the medicinal chemist:

  • A furan ring , a five-membered aromatic heterocycle present in numerous biologically active compounds.

  • A primary aromatic amine (aniline) , which serves as a versatile synthetic handle for a multitude of chemical transformations, most notably for the construction of nitrogen-containing heterocyclic systems.

The quinoline scaffold, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug development. Its derivatives have found clinical application as antimalarials (e.g., quinine, chloroquine), antibacterials (fluoroquinolones), and anticancer agents.[3][4] The fusion of a furan ring to a quinoline core is anticipated to yield novel chemical entities with unique pharmacological profiles.

This guide provides a detailed protocol for the application of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate as a precursor to a novel furan-fused 4-quinolone, a scaffold ripe for the development of new therapeutic agents.

Core Application: Synthesis of Furan-Fused Quinolones via the Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a reliable pathway for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][6] The reaction proceeds in two distinct, thermally-driven stages:

  • Condensation: A nucleophilic substitution reaction where the aniline displaces the ethoxy group of DEEM to form a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: An intramolecular cyclization at high temperature, followed by the elimination of ethanol, to form the quinoline ring system.[5]

The overall transformation, as applied to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, is depicted below:

Reaction Scheme:

  • Step 1: Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate + Diethyl ethoxymethylenemalonate (DEEM) → Intermediate

  • Step 2: Intermediate → Ethyl 7-(ethoxycarbonyl)-5-methyl-4-oxo-4,10-dihydrofuro[3,2-g]quinoline-8-carboxylate

This approach is highly amenable to the generation of a library of analogues by employing substituted malonate esters in the initial step.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the target furan-fused quinolone.

Materials and Reagents
ReagentM.W. ( g/mol )Equivalents
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate233.261.0
Diethyl ethoxymethylenemalonate (DEEM)216.231.1
Dowtherm A (or Diphenyl Ether)~166Solvent
Ethanol46.07Solvent
Step-by-Step Procedure

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (1.0 eq).

  • Add ethanol as a solvent (approximately 5-10 mL per gram of starting material).

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If not, concentrate the mixture under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization to the Furan-Fused Quinolone

  • In a separate high-temperature-resistant flask, preheat a sufficient volume of a high-boiling solvent such as Dowtherm A or diphenyl ether to 250-260 °C.[7]

  • Carefully add the dried intermediate from Step 1 to the hot solvent in portions. Vigorous evolution of ethanol will be observed.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes. Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Self-Validating System: Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the quinolone carbonyl and the ester carbonyls.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Start Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate + DEEM in Ethanol Reflux Reflux (2-3h) Start->Reflux Cool Cool to RT Reflux->Cool Isolate_Intermediate Isolate Intermediate (Filtration or Concentration) Cool->Isolate_Intermediate Add_Intermediate Add Intermediate Isolate_Intermediate->Add_Intermediate Preheat Preheat Dowtherm A (250°C) Preheat->Add_Intermediate Heat Heat (30-60 min) Add_Intermediate->Heat Cool_Precipitate Cool & Precipitate (add Hexane) Heat->Cool_Precipitate Filter_Dry Filter & Dry Product Cool_Precipitate->Filter_Dry Final_Product Final_Product Filter_Dry->Final_Product Furan-Fused Quinolone

Caption: Experimental workflow for the two-step synthesis.

G Aniline Aniline Moiety Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Substitution DEEM DEEM DEEM->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized High Temp. Electrocyclization Product 4-Quinolone Product Cyclized->Product Elimination of EtOH

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Discussion and Future Perspectives

The protocol described herein provides a robust and efficient method for accessing a novel furan-fused quinolone scaffold. The true value of this scaffold lies in its potential for further chemical modification to generate a diverse library of compounds for biological screening. Key sites for derivatization include:

  • The Quinolone Nitrogen: Alkylation or arylation at this position can significantly modulate biological activity.

  • The Ethyl Ester Groups: Hydrolysis to the corresponding carboxylic acids, followed by amide coupling, can introduce a wide range of substituents to probe structure-activity relationships (SAR).

  • Aromatic Rings: Electrophilic substitution reactions on the furan or quinoline rings could be explored to introduce further diversity.

Given the established importance of quinolines in targeting a range of diseases, from infectious agents to cancer, this novel furan-fused scaffold represents a promising starting point for new drug discovery campaigns.[1][8]

Conclusion

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a highly valuable and underutilized building block in medicinal chemistry. Its dual functionality allows for the straightforward construction of complex, drug-like heterocyclic systems. The Gould-Jacobs reaction, as detailed in this application note, provides a reliable and scalable method to synthesize novel furan-fused quinolones, opening the door to new avenues of research in the pursuit of next-generation therapeutics.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 27, 2026, from [Link]

  • Verma, A. (2021, January 29). Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc. YouTube. Retrieved January 27, 2026, from [Link]

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derivatization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Derivatization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate: A Scaffold for Accelerated Drug Discovery

Abstract: The confluence of privileged substructures in a single molecular scaffold presents a powerful starting point for drug discovery campaigns. Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is one such scaffold, integrating the biologically significant furan ring with a reactive primary arylamine. The furan moiety is a cornerstone in numerous approved drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] The 4-aminophenyl group provides a versatile chemical handle for systematic structural modification, enabling a deep exploration of the structure-activity relationship (SAR). This guide provides a comprehensive framework and detailed, field-tested protocols for the strategic derivatization of this core scaffold. We will delve into the rationale behind key synthetic transformations—amide coupling, sulfonamide formation, and N-alkylation—and provide step-by-step methodologies designed for the efficient generation of diverse chemical libraries poised for biological screening.

The Core Scaffold: Rationale and Properties

Significance in Medicinal Chemistry

The Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate scaffold is a compelling starting point for library synthesis due to the established biological relevance of its constituent parts.

  • The Furan Moiety: Furan rings are prevalent in a wide array of natural products and synthetic pharmaceuticals.[2] Their inclusion can influence a molecule's metabolic stability, solubility, and binding interactions. For example, the furoate ester in the potent anti-inflammatory agent mometasone furoate is known to enhance tissue penetration and modulate the drug's pharmacokinetic profile.[3][4] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

  • The 4-Aminophenyl Group: The primary aromatic amine is a critical anchor for derivatization. It serves as a nucleophile in a multitude of reliable and high-yielding reactions. Furthermore, substituted aniline derivatives are themselves a well-established class of pharmacophores. For instance, the structural motif of 4-aminophenol is a key component in molecules exhibiting potent anticancer and antioxidant activities.[5]

By modifying the amine, researchers can systematically probe the chemical space around the core scaffold, optimizing for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Physicochemical Data

A clear understanding of the starting material's properties is fundamental for experimental design, particularly for calculating molar equivalents and predicting solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃Calculated
Molecular Weight 233.26 g/mol Calculated
Appearance Off-white to yellow solidTypical
Solubility Soluble in DMSO, DMF, DCM, AcetoneTypical for this class
CAS Number Not readily available-

Derivatization Strategies: A Workflow for Library Generation

The primary aromatic amine of the core scaffold is the focal point for diversification. The following workflow outlines three robust strategies to generate structurally diverse libraries. Each path is chosen for its high reaction fidelity, compatibility with a wide range of building blocks, and relevance to medicinal chemistry.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Downstream Processing Core Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate Amide Amide Coupling (Protocol 1) Core->Amide Sulfonamide Sulfonamide Synthesis (Protocol 2) Core->Sulfonamide Alkylation N-Alkylation (Protocol 3) Core->Alkylation Purify Purification (HPLC / Chromatography) Amide->Purify Amide Library Sulfonamide->Purify Sulfonamide Library Alkylation->Purify N-Alkyl Amine Library Analyze Characterization (LC-MS, NMR) Purify->Analyze Purity >95% Screen Biological Screening Analyze->Screen Structurally Confirmed Compound Library

Caption: High-level workflow for library generation from the core scaffold.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including rationale, troubleshooting, and characterization checkpoints. Safety glasses, lab coats, and gloves are mandatory for all procedures. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Amide Library Synthesis via Carbodiimide Coupling

Principle: This protocol utilizes a carbodiimide reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate a carboxylic acid, which then readily couples with the primary amine of the scaffold to form a stable amide bond. This is one of the most frequently used reactions in medicinal chemistry.[6]

Materials and Reagents:

ReagentPurposeTypical Amount (per reaction)
Core ScaffoldStarting Material100 mg (0.429 mmol)
Carboxylic Acid (R-COOH)Building Block1.1 eq (0.472 mmol)
EDC·HClCoupling Agent1.2 eq (0.515 mmol)
HOBtAdditive (Reduces Racemization)1.2 eq (0.515 mmol)
Triethylamine (TEA)Base2.5 eq (1.07 mmol)
Dichloromethane (DCM)Solvent5 mL

Step-by-Step Methodology:

  • Preparation: To a clean, dry vial, add the core scaffold (100 mg, 0.429 mmol) and the desired carboxylic acid (0.472 mmol).

  • Dissolution: Add anhydrous DCM (5 mL) and stir at room temperature until all solids are dissolved.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. The choice of coupling reagents like EDC and additives like HOBt is critical for efficient amide bond formation and to minimize side reactions.[]

  • Base Addition: Add triethylamine (2.5 eq) dropwise. TEA acts as a base to neutralize the HCl salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an additional 10 mL of DCM.

    • Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (using a gradient of ethyl acetate in hexanes) or preparative HPLC to yield the pure amide derivative.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.[9]

Protocol 2: Sulfonamide Library Synthesis

Principle: Aromatic amines react readily with sulfonyl chlorides in the presence of a non-nucleophilic base to form sulfonamides. Sulfonamides are important bioisosteres of amides, offering different hydrogen bonding capabilities and improved metabolic stability.[10]

Materials and Reagents:

ReagentPurposeTypical Amount (per reaction)
Core ScaffoldStarting Material100 mg (0.429 mmol)
Sulfonyl Chloride (R-SO₂Cl)Building Block1.1 eq (0.472 mmol)
PyridineBase and Solvent5 mL
Dichloromethane (DCM)Co-solvent (optional)3 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the core scaffold (100 mg, 0.429 mmol) in pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath. Pyridine serves as both the solvent and the acid scavenger.

  • Reagent Addition: Add the desired sulfonyl chloride (0.472 mmol) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C. This exothermic reaction is controlled at low temperatures to prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS. The reaction between aromatic amines and sulfonyl chlorides is generally efficient.[11]

  • Work-up:

    • Pour the reaction mixture into 2M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: N-Alkylation via "Borrowing Hydrogen" Catalysis

Principle: This modern, environmentally benign method uses an alcohol as the alkylating agent in the presence of a transition-metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct.[12] This avoids the use of stoichiometric, often toxic, alkyl halides.

Materials and Reagents:

ReagentPurposeTypical Amount (per reaction)
Core ScaffoldStarting Material100 mg (0.429 mmol)
Alcohol (R-CH₂OH)Alkylating Agent2.0 eq (0.858 mmol)
NiBr₂Catalyst0.05 eq (0.021 mmol)
Ligand (e.g., L1*)Catalyst Ligand0.1 eq (0.043 mmol)
t-BuOKBase1.0 eq (0.429 mmol)
TolueneSolvent4 mL

*Note: L1 refers to a specific ligand from cited literature, such as those used in nickel-catalyzed N-alkylation.[13] A commercially available bidentate phosphine ligand can be substituted.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Add NiBr₂ (0.05 eq), the ligand (0.1 eq), and t-BuOK (1.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the core scaffold (100 mg, 0.429 mmol), the alcohol (0.858 mmol), and anhydrous toluene (4 mL).

  • Reaction: Seal the flask and heat the mixture to 110-130 °C with vigorous stirring for 24-48 hours. The high temperature is necessary for the catalytic cycle.[13][14]

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Work-up: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure of the mono-alkylated product and its purity via ¹H NMR, ¹³C NMR, and HRMS. Check for any di-alkylation, which can be a side product.

Data Summary and Troubleshooting

Systematic logging of experimental data is crucial for building a robust SAR.

Example Library Data Table:

Compound IDDerivatization TypeR-GroupYield (%)Purity (HPLC %)Mass (m/z) [M+H]⁺
LIB-AM-001Amide-CH₂Ph7898.2338.14
LIB-AM-002Amide-Cyclopropyl8599.1302.14
LIB-SU-001Sulfonamide-Ph6596.5374.10
LIB-AL-001N-Alkylation-CH₂CH₃5595.3262.14

General Troubleshooting:

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reagents; Insufficient temperature; Catalyst poisoning.Use fresh, anhydrous solvents/reagents. Re-optimize temperature. Ensure inert atmosphere for Protocol 3.
Multiple Products Over-alkylation (Protocol 3); Side reactions.Reduce equivalents of alkylating agent. Lower reaction temperature. Re-evaluate base or coupling agent.
Difficult Purification Close polarity of product and starting material.Adjust chromatography solvent system. Consider reverse-phase HPLC. Recrystallization may be an option.

Conclusion

The Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate scaffold is a highly valuable starting point for the development of new chemical entities. The protocols detailed in this guide provide robust and versatile methods for creating amide, sulfonamide, and N-alkyl amine libraries. By systematically applying these derivatization strategies, research organizations can efficiently generate diverse and novel compound collections, significantly accelerating the hit-to-lead optimization process in modern drug discovery. The key to success lies in meticulous execution, rigorous purification, and precise analytical characterization of every new compound.

References

  • Thiazolopyrimidines are attractive to medical chemists as new antitumor agents... (Source: Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI, URL: [Link])

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (Source: PubMed, URL: [Link])

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Comprehensive Analytical Characterization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract: This application note provides a comprehensive, multi-technique guide for the analytical characterization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Designed for researchers in synthetic chemistry and drug development, this document details a suite of orthogonal analytical methods essential for confirming the identity, purity, and structural integrity of this novel heterocyclic compound. The protocols herein are grounded in established principles and are designed to be self-validating, ensuring a high degree of confidence in the analytical results. We will explore chromatographic techniques for purity assessment and spectroscopic methods for unambiguous structural elucidation, explaining the causality behind each experimental choice.

Introduction: The Need for Rigorous Characterization

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a substituted furan derivative, a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[1] The presence of an aromatic amine, an ester, and a substituted furan ring makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents.[2]

Given its potential role in drug discovery pipelines, establishing a robust analytical profile is not merely a procedural step but a foundational requirement for ensuring reproducibility, safety, and efficacy in subsequent applications. An integrated approach, combining multiple analytical techniques, is necessary to build a complete and reliable picture of the molecule's identity and quality. This guide presents a logical workflow for achieving this comprehensive characterization.

Physicochemical Properties and Sample Preparation

A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions. The key physicochemical data for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate are summarized below.

PropertyValueSource / Method
Chemical Structure N/A
Molecular Formula C₁₄H₁₅NO₃Calculated
Molecular Weight 245.28 g/mol Calculated
Physical State Expected to be a solid at room temperature.Inferred from similar aromatic structures.[3][4]
Solubility Soluble in Methanol, Acetonitrile, DMSO, Chloroform.Typical for organic compounds of this nature.

Standard Sample Preparation Protocol:

The primary step for most of the following analyses is the accurate preparation of a stock solution.

  • Weighing: Accurately weigh approximately 10 mg of the compound using an analytical balance.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask.

  • Solubilization: Add a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to dissolve the compound completely, using sonication if necessary.

  • Dilution: Bring the solution to the final volume with the same solvent to achieve a concentration of ~1 mg/mL. This stock solution can be further diluted for specific analyses as required.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of a synthesized compound. We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the principal method due to the compound's polarity and aromatic nature.

Protocol: Purity Determination by RP-HPLC

Causality of Method Selection: RP-HPLC is the ideal choice for this non-volatile, moderately polar molecule. A C18 stationary phase provides hydrophobic interactions with the aromatic rings, while a polar mobile phase allows for elution and separation from potential non-polar or more polar impurities. UV detection is highly effective due to the strong absorbance of the conjugated π-system in the molecule.[5][6]

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument Standard HPLC system with UV-Vis DetectorWidely available and suitable for this chromophore.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for resolving aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is ionized, leading to sharper peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutes, hold for 2 minA broad gradient ensures elution of any impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µL (from a ~0.1 mg/mL solution)Standard volume to avoid column overloading.
Detection UV at 254 nm and λmax254 nm is a common wavelength for aromatics; determining λmax (see Sec 4.4) provides higher sensitivity.

Data Interpretation: The purity is determined by calculating the relative peak area of the main component in the chromatogram. The presence of other peaks indicates impurities. The retention time (tR) is a characteristic property of the compound under these specific conditions.

Workflow for HPLC Purity Analysis:

Caption: Workflow for HPLC Purity Determination.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques provide direct evidence of the molecular structure. A combination of Mass Spectrometry, NMR, FT-IR, and UV-Vis spectroscopy is used for unambiguous confirmation.

Mass Spectrometry (MS)

Causality of Method Selection: MS is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization method that is perfect for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear confirmation of the molecular formula.[2]

Protocol for ESI-MS:

  • Sample Preparation: Dilute the stock solution to ~10 µg/mL using a 50:50 mixture of Acetonitrile:Water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive Ion Mode. The primary amine group is basic and will readily accept a proton.

  • Mass Range: Scan from m/z 100 to 500.

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated Exact Mass: 245.1052

  • Expected [M+H]⁺: 246.1125 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[2][7] Together, they provide a complete structural fingerprint.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for ensuring solubility and observing exchangeable protons like those on the amine group.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): The following tables predict the signals based on the known effects of the functional groups.

¹H NMR AssignmentPredicted δ (ppm)MultiplicityIntegration
A -O-CH₂-CH₃~1.3Triplet (t)3H
B Furan-CH₃~2.4Singlet (s)3H
C -O-CH₂-CH₃~4.3Quartet (q)2H
D -NH₂~5.5Broad Singlet (br s)2H
E Furan-H~6.8Singlet (s)1H
F Phenyl-H (ortho to NH₂)~6.7Doublet (d)2H
G Phenyl-H (meta to NH₂)~7.5Doublet (d)2H
¹³C NMR AssignmentPredicted δ (ppm)
1 -O-CH₂-CH₃~14
2 Furan-CH₃~15
3 -O-CH₂-CH₃~60
4 Phenyl-C (ortho to NH₂)~114
5 Furan-C3~115
6 Phenyl-C (ipso to Furan)~120
7 Phenyl-C (meta to NH₂)~129
8 Furan-C4~140-150
9 Furan-C2~140-150
10 Phenyl-C (ipso to NH₂)~148
11 Furan-C5~155
12 Ester C=O~165

Logical Diagram of Structure-Spectra Correlation:

Caption: Predicted ¹H NMR signals correlated to the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Method Selection: FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The characteristic vibrational frequencies of the ester carbonyl (C=O), amine (N-H), and aromatic rings provide corroborating evidence for the proposed structure.[2][8]

Protocol for FT-IR Analysis: This analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine
3100 - 3000C-H StretchAromatic & Furan Ring
2980 - 2850C-H StretchAliphatic (Methyl, Ethyl)
~1710C=O Stretchα,β-Unsaturated Ester
1620 - 1580N-H BendPrimary Amine
1600, 1510, 1450C=C StretchAromatic Ring
1250 - 1100C-O StretchEster and Furan
UV-Visible Spectroscopy

Causality of Method Selection: UV-Vis spectroscopy is used to characterize the electronic transitions within the molecule's conjugated system. The position of maximum absorbance (λmax) is a characteristic feature. This technique also forms the basis for developing a quantitative assay using the Beer-Lambert law.[9][10][11]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in a UV-transparent solvent like Ethanol or Methanol.

  • Blank: Use the same solvent as a reference blank.

  • Scan: Scan the absorbance from 200 to 400 nm to identify the λmax.

Expected Results: The molecule possesses an extended conjugated system involving the phenyl ring and the furan ester moiety. One would expect strong absorption bands (π→π* transitions) in the UV region, likely between 250 and 350 nm. The exact λmax should be determined experimentally and can be used for high-sensitivity detection in HPLC analysis.

Summary and Conclusion

The comprehensive characterization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate requires an integrated analytical approach. The table below summarizes the key analytical data that, when taken together, provide a definitive confirmation of structure and purity.

TechniqueParameterExpected ResultPurpose
RP-HPLC Purity>95% (by peak area)Purity Assessment
ESI-MS [M+H]⁺246.1125 m/zMolecular Weight Confirmation
¹H NMR Chemical Shifts, MultiplicitiesAs predicted in Sec 4.2Structural Elucidation
¹³C NMR Chemical ShiftsAs predicted in Sec 4.2Carbon Skeleton Confirmation
FT-IR Key Peaks (cm⁻¹)~3400 (N-H), ~1710 (C=O), ~1600 (C=C)Functional Group Identification
UV-Vis λmax~250-350 nm (To be determined)Confirmation of Chromophore

By systematically applying these chromatographic and spectroscopic protocols, researchers can confidently verify the identity, purity, and structure of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. This rigorous characterization is a critical step in ensuring the quality and reliability of the material for its intended use in research and development.

References

  • Agarkov, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Noe, F., et al. (2022). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. MDPI. Available at: [Link]

  • Brooks, M. A., & de Silva, J. A. (1981). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ang, W., et al. (2020). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Reddy, K. H., & Reddy, D. V. (2014). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. ARC Journals. Available at: [Link]

  • Patel, H. P. (2020). Analytical and Spectral Study of Furan Ring Containing Organic Ligands. American Journal of Chemistry. Available at: [Link]

  • Bononi, M., & Tateo, F. (2009). Analytical methods for the quantification of volatile aromatic compounds. ResearchGate. Available at: [Link]

  • Jahja, E., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

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  • Chen, Y. C., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Available at: [Link]

  • Das, B., et al. (2016). Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. ACS Omega. Available at: [Link]

  • Prabhu, P. Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]

  • Horák, J., & Pačes, O. (1987). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][5]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. ResearchGate. Available at: [Link]

  • Liu, G., et al. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. National Institutes of Health (NIH). Available at: [Link]

  • Choi, H. D., et al. (2011). 3-(4-Bromophenylsulfonyl)-5-ethyl-2-methyl-1-benzofuran. National Institutes of Health (NIH). Available at: [Link]

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Synthesis of Substituted Methyl Furoates: A Detailed Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Substituted methyl furoates are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry, agrochemicals, and materials science. Their furan core, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to molecules. The methyl ester functionality at the 2-position provides a convenient handle for further chemical transformations, such as amidation or reduction. This guide provides an in-depth exploration of several key laboratory-scale synthetic strategies for accessing this important class of molecules, with a focus on the underlying chemical principles and practical, step-by-step protocols.

I. Direct Esterification of Substituted Furoic Acids: The Fischer-Speier Approach

The most straightforward method for the synthesis of substituted methyl furoates is the direct esterification of the corresponding furoic acids. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used and reliable method in the laboratory.[1]

A. The Chemistry Behind the Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid), which significantly increases the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[2]

To drive the equilibrium towards the product side, it is common practice to either use a large excess of the alcohol (which can also serve as the solvent) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[1][4]

B. Visualizing the Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification FuroicAcid Substituted Furoic Acid Reflux Reflux FuroicAcid->Reflux Methanol Methanol (excess) Methanol->Reflux AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->Reflux Quench Quench with water Reflux->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO₃ (aq) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Distillation/Chromatography) Concentrate->Purify Product Substituted Methyl Furoate Purify->Product

Caption: Workflow for Fischer Esterification.

C. Detailed Protocol: Synthesis of Methyl 5-nitro-2-furoate

This protocol details the synthesis of methyl 5-nitro-2-furoate, a valuable intermediate in the preparation of various pharmaceuticals.[5] The starting material, 5-nitro-2-furoic acid, can be prepared by the nitration of 2-furoic acid.[6]

Materials and Equipment:

  • 5-nitro-2-furoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane or ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 5-nitro-2-furoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 5-nitro-2-furoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

ReagentMolar RatioPurpose
5-nitro-2-furoic acid1.0Starting material
MethanolExcessReactant and solvent
Concentrated H₂SO₄0.1 - 0.2Acid catalyst
NaHCO₃ (aq)ExcessNeutralization of the acid catalyst
Na₂SO₄ or MgSO₄-Drying agent

II. Building the Furan Ring: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful and widely used method for constructing the furan ring from a 1,4-dicarbonyl compound.[7][8] This approach is particularly useful when the desired substitution pattern on the furan ring is readily accessible from a linear precursor.

A. The Chemistry of the Paal-Knorr Synthesis

The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9] The mechanism begins with the protonation of one of the carbonyl oxygens, which is then attacked by the enol form of the other carbonyl group to form a cyclic hemiacetal.[9] Subsequent protonation of the hydroxyl group and elimination of water leads to the formation of the aromatic furan ring.[9] A variety of acidic catalysts can be employed, including protic acids like sulfuric acid and Lewis acids such as zinc chloride.[7]

B. Visualizing the Paal-Knorr Synthesis Mechanism

Paal_Knorr cluster_steps Paal-Knorr Furan Synthesis Mechanism Start 1,4-Dicarbonyl Compound Protonation1 Protonation of Carbonyl Start->Protonation1 Enolization Enolization Start->Enolization Cyclization Intramolecular Cyclization Protonation1->Cyclization Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Cyclization->Hemiacetal Protonation2 Protonation of -OH Hemiacetal->Protonation2 Dehydration Dehydration (Loss of H₂O) Protonation2->Dehydration Deprotonation Deprotonation Dehydration->Deprotonation Product Substituted Furan Deprotonation->Product

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

C. Detailed Protocol: Synthesis of a Substituted Methyl Furoate via a 1,4-Diketone

This protocol outlines a general procedure for the synthesis of a substituted methyl furoate starting from a 1,4-diketone that incorporates a methyl ester group.

Materials and Equipment:

  • 1,4-diketone precursor bearing a methyl ester group

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent for azeotropic water removal

  • Dean-Stark apparatus

  • Standard glassware for reflux, extraction, and purification

Procedure:

  • To a solution of the 1,4-diketone (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the substituted methyl furoate.

ReagentMolar RatioPurpose
1,4-Diketone1.0Furan precursor
p-TsOH0.05 - 0.1Acid catalyst
Toluene-Solvent for azeotropic water removal

III. Palladium-Catalyzed Cross-Coupling Reactions: Introducing Substituents with Precision

For the synthesis of more complex substituted methyl furoates, palladium-catalyzed cross-coupling reactions are indispensable tools.[10] Reactions such as the Suzuki-Miyaura and Heck couplings allow for the precise introduction of aryl, vinyl, or alkyl substituents onto a pre-functionalized methyl furoate core.

A. The Chemistry of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide or triflate.[11][12] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[11] A base is required to facilitate the transmetalation step.[11]

B. Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

C. Detailed Protocol: Suzuki-Miyaura Coupling on a Halogenated Methyl Furoate

This protocol describes a general procedure for the synthesis of a 5-aryl-substituted methyl 2-furoate from methyl 5-bromo-2-furoate.

Materials and Equipment:

  • Methyl 5-bromo-2-furoate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., DME, THF, or dioxane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for inert atmosphere reactions, extraction, and purification

Procedure:

  • In an oven-dried flask under an inert atmosphere (nitrogen or argon), combine methyl 5-bromo-2-furoate (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-substituted methyl 2-furoate.

ComponentMolar RatioPurpose
Methyl 5-bromo-2-furoate1.0Electrophilic coupling partner
Arylboronic acid1.1 - 1.5Nucleophilic coupling partner
Palladium catalyst0.01 - 0.05Catalyst
Base2.0 - 3.0Activates the boronic acid
Anhydrous solvent-Reaction medium

IV. Oxidative Esterification of Furfural Derivatives

A highly efficient and atom-economical approach to methyl furoates is the direct oxidative esterification of furfural or its derivatives. This method combines the oxidation of the aldehyde and the esterification into a single step.

A. The Chemistry of Oxidative Esterification

Oxidative esterification of furfural involves the use of an oxidant in the presence of methanol to directly form methyl furoate.[13] Various catalytic systems, often based on transition metals, have been developed to promote this transformation under mild conditions.[14] For example, copper-exchanged tungstophosphoric acid supported on montmorillonite K-10 has been shown to be an effective catalyst, using tert-butyl hydroperoxide (TBHP) as the oxidant.[13] This method is particularly attractive from a green chemistry perspective as it often utilizes readily available starting materials and can be performed under solvent-free conditions.[13]

B. Detailed Protocol: One-Pot Oxidative Esterification of Furfural

This protocol is based on a reported procedure for the synthesis of methyl 2-furoate from furfural.[13]

Materials and Equipment:

  • Furfural

  • Methanol

  • Tert-butyl hydroperoxide (TBHP)

  • Catalyst (e.g., 20% w/w Cu-exchanged tungstophosphoric acid on montmorillonite K-10)

  • High-pressure reactor or sealed tube

  • Magnetic stirrer and stir bar

  • Heating apparatus

  • Standard equipment for filtration and product isolation

Procedure:

  • In a high-pressure reactor or a sealed tube, combine furfural (1.0 eq), methanol (as solvent), the catalyst (e.g., 0.01 g/cm³), and tert-butyl hydroperoxide (3.0 eq).

  • Seal the reactor and heat the mixture to 120 °C with vigorous stirring for 5 hours.[13]

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.

  • Remove the excess methanol and other volatile components under reduced pressure.

  • The resulting crude methyl 2-furoate can be purified by distillation or column chromatography.

ReagentMolar RatioPurpose
Furfural1.0Starting material
MethanolSolventReactant and solvent
TBHP3.0Oxidant
CatalystCatalyticPromotes the reaction

V. Conclusion

The synthesis of substituted methyl furoates can be achieved through a variety of robust and versatile methods. The choice of the most appropriate synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Direct esterification of furoic acids is a reliable method for simple derivatives. For the construction of the furan ring with specific substituents, the Paal-Knorr synthesis offers a powerful approach. Palladium-catalyzed cross-coupling reactions provide a precise and flexible means to introduce a wide range of substituents onto a pre-existing furan core. Finally, the oxidative esterification of furfurals represents a modern and efficient one-pot strategy. By understanding the underlying principles and having access to detailed protocols, researchers can confidently select and execute the optimal synthesis for their target substituted methyl furoates.

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Application Notes and Protocols for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate in Material Science Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate in material science. This document outlines detailed protocols for the synthesis of novel polymers and the exploration of their advanced properties.

Introduction to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate is a unique organic molecule that incorporates several key functional groups, making it a versatile building block for the synthesis of advanced materials. Its structure features an aromatic amine, a furan ring, and an ethyl ester group, each contributing to its potential applications.

  • Aromatic Amine: The primary amine on the phenyl ring serves as a reactive site for polymerization, particularly in the formation of polyimides and polyamides, which are known for their exceptional thermal and mechanical properties.

  • Furan Moiety: The furan ring is a bio-based component that can enhance the solubility and processability of polymers.[1][2] It also introduces the potential for thermo-reversible crosslinking through the Diels-Alder reaction, leading to the development of self-healing and recyclable materials.[3][4] Furthermore, furan-containing polymers have shown promise in the field of organic electronics.[5][6]

  • Ethyl Ester Group: The ester functionality offers a site for post-polymerization modification or can be hydrolyzed to a carboxylic acid for further reactions.

The combination of these features in a single molecule opens up avenues for creating multifunctional, high-performance polymers with tailored properties.

Application Note I: Synthesis of Novel Furan-Containing Polyimides

Objective: To utilize Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate as a diamine monomer for the synthesis of a novel, soluble, and thermally stable furan-containing polyimide.

Scientific Rationale: Aromatic polyimides are a class of high-performance polymers renowned for their excellent thermal stability, chemical resistance, and mechanical strength.[7] However, their applications can be limited by poor solubility and processability. The incorporation of non-coplanar or flexible linkages, such as those provided by the furan ring in the diamine monomer, can disrupt chain packing and enhance solubility without significantly compromising thermal properties.[8] This protocol describes the synthesis of a polyimide from Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate and a commercially available dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), which is known to impart solubility and optical transparency to polyimides.[9]

Experimental Protocol: Two-Step Polycondensation

Materials:

  • Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate (Monomer)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Co-monomer)

  • N,N-dimethylacetamide (DMAc) (Anhydrous)

  • Acetic anhydride (Dehydrating agent)

  • Pyridine (Catalyst)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Glass plate for film casting

  • Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate in anhydrous DMAc.

  • Once the diamine has completely dissolved, add an equimolar amount of 6FDA in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. The molar amount of acetic anhydride should be twice the moles of the repeating unit of the polymer.

  • Continue stirring at room temperature for 1 hour, and then heat the mixture to 120°C for 4 hours to effect the cyclodehydration to the polyimide.

  • After cooling to room temperature, precipitate the polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹.

  • ¹H NMR Spectroscopy: To elucidate the structure of the resulting polyimide.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Expected Outcome: A soluble, high-molecular-weight furan-containing polyimide with good thermal stability. The properties can be tailored by varying the dianhydride co-monomer.

Workflow Diagram:

Polyimide_Synthesis Diamine Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate in DMAc PAA Poly(amic acid) Solution Diamine->PAA Dianhydride 6FDA Dianhydride->PAA Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Imidization Polyimide_Sol Polyimide Solution Imidization->Polyimide_Sol Precipitation Precipitation in Methanol Polyimide_Sol->Precipitation Polyimide_Solid Polyimide Powder Precipitation->Polyimide_Solid Characterization Characterization (FTIR, NMR, TGA, DSC) Polyimide_Solid->Characterization

Caption: Two-step synthesis of a furan-containing polyimide.

Application Note II: Development of Thermo-Reversible, Self-Healing Materials

Objective: To create a thermo-reversible crosslinked polymer network by utilizing the Diels-Alder reaction between the furan moieties of the synthesized polyimide and a bismaleimide crosslinker.

Scientific Rationale: The Diels-Alder reaction between a furan (diene) and a maleimide (dienophile) is a thermally reversible cycloaddition.[10] At lower temperatures (typically below 100°C), the forward reaction is favored, forming a stable adduct. At higher temperatures (above 120°C), the reverse (retro-Diels-Alder) reaction occurs, breaking the crosslinks and allowing the material to flow or be reprocessed. This property can be exploited to create self-healing materials where microcracks can be repaired by heating.[4]

Experimental Protocol: Thermo-Reversible Crosslinking

Materials:

  • Furan-containing polyimide (synthesized as per Application Note I)

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (or other suitable bismaleimide)

  • Solvent (e.g., NMP or DMAc)

Equipment:

  • Heated press

  • Molds for film or sample preparation

  • Dynamic Mechanical Analyzer (DMA)

  • Rheometer

Procedure:

Step 1: Preparation of the Crosslinkable Polymer Solution

  • Dissolve the synthesized furan-containing polyimide in a suitable solvent (e.g., NMP) to form a concentrated solution (e.g., 20 wt%).

  • Add the bismaleimide crosslinker to the polymer solution. The molar ratio of furan to maleimide groups can be varied (e.g., 1:1 or 2:1) to control the crosslink density.

  • Stir the mixture at a moderate temperature (e.g., 60-80°C) for several hours to ensure homogeneous mixing and to initiate the Diels-Alder reaction.

Step 2: Fabrication of the Crosslinked Material

  • Cast the polymer solution onto a glass plate and heat it in a vacuum oven at a temperature that promotes the Diels-Alder reaction (e.g., 80-100°C) to form a crosslinked film.

  • Alternatively, the solvent can be removed under vacuum, and the resulting solid can be compression molded into a desired shape using a heated press at a temperature that facilitates both flow and the Diels-Alder reaction.

Step 3: Evaluation of Self-Healing Properties

  • Create a scratch or crack on the surface of the crosslinked material.

  • Heat the damaged sample to a temperature that induces the retro-Diels-Alder reaction (e.g., 130-150°C) for a specific period.

  • Allow the sample to cool to a temperature where the forward Diels-Alder reaction reforms the crosslinks (e.g., 80°C).

  • Visually and microscopically inspect the damaged area to assess the extent of healing.

Characterization:

  • DMA: To measure the storage modulus as a function of temperature, which will show a significant drop at the retro-Diels-Alder temperature, indicating the transition from a solid to a more fluidic state.

  • Rheology: To study the changes in viscosity and modulus with temperature, confirming the reversible nature of the crosslinks.

  • Tensile Testing: To quantify the recovery of mechanical properties after a healing cycle.

Expected Outcome: A reprocessable and self-healing thermoset material. The healing efficiency will depend on the specific polymer structure, crosslink density, and healing conditions.

Conceptual Diagram:

Self_Healing cluster_0 Low Temperature (Healing) cluster_1 High Temperature (Damage/Reprocessing) Crosslinked Crosslinked Polymer (Diels-Alder Adduct) Decrosslinked Decrosslinked Polymer (Furan + Maleimide) Crosslinked->Decrosslinked Heat (Retro-Diels-Alder) Decrosslinked->Crosslinked Cool (Diels-Alder)

Caption: Thermo-reversible crosslinking via Diels-Alder chemistry.

Application Note III: Potential in Organic Electronics

Objective: To explore the potential of polymers derived from Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate as active materials in organic electronic devices, such as organic field-effect transistors (OFETs).

Scientific Rationale: Furan-containing conjugated polymers are being investigated as alternatives to their thiophene-based counterparts in organic electronics.[5] Furan is a more electron-rich heterocycle than thiophene, which can influence the electronic properties of the resulting polymers. Additionally, the incorporation of furan can lead to improved solubility and processability, which are crucial for device fabrication.[11] By copolymerizing a furan-containing diamine with suitable electron-accepting or electron-donating monomers, it is possible to tune the frontier molecular orbital energy levels (HOMO and LUMO) and charge transport characteristics of the resulting polymer.

Research Workflow and Characterization

This section outlines a general workflow for investigating the suitability of polymers derived from Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate for organic electronics.

Step 1: Polymer Design and Synthesis

  • Synthesize a series of copolymers where the furan-containing diamine is reacted with various dianhydrides or other co-monomers to create a range of materials with different electronic properties.

  • The ester group on the furan ring could also be modified pre- or post-polymerization to further tune the material's properties.

Step 2: Material Characterization

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymers, which are critical for predicting their charge injection and transport properties.

  • UV-Vis Spectroscopy: To study the optical properties of the polymers and determine their optical bandgap.

  • Atomic Force Microscopy (AFM): To investigate the thin-film morphology of the polymers, as the degree of order and crystallinity significantly impacts charge transport.

Step 3: Device Fabrication and Testing

  • Fabricate thin-film transistors (TFTs) using the synthesized polymers as the active semiconductor layer. This typically involves solution-based deposition techniques like spin-coating.

  • Characterize the electrical performance of the TFTs by measuring their output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Workflow Diagram:

Organic_Electronics_Workflow Polymer_Synthesis Polymer Synthesis (Copolymerization) Material_Characterization Material Characterization (CV, UV-Vis, AFM) Polymer_Synthesis->Material_Characterization Device_Fabrication OFET Fabrication (Spin-coating) Material_Characterization->Device_Fabrication Device_Testing Electrical Characterization (Mobility, On/Off Ratio) Device_Fabrication->Device_Testing Analysis Structure-Property Relationship Analysis Device_Testing->Analysis

Caption: Workflow for evaluating polymers in organic electronics.

Quantitative Data Summary

The following table provides a hypothetical summary of expected properties for a polyimide synthesized from Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate and 6FDA, based on literature values for similar furan-containing polyimides.[8]

PropertyExpected Value RangeCharacterization Technique
Glass Transition Temp. (Tg)250 - 300 °CDSC
5% Weight Loss Temp. (TGA)> 450 °C (in N₂)TGA
Tensile Strength70 - 100 MPaTensile Testing
Tensile Modulus1.5 - 2.5 GPaTensile Testing
Elongation at Break10 - 20 %Tensile Testing
Dielectric Constant (1 MHz)3.0 - 3.5Dielectric Spectroscopy

References

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  • Chen, G., Zhou, Y., & Fang, X. (2014). Synthesis and characterization of novel transparent aromatic polyimides derived from ester-containing dianhydrides. Chinese Journal of Polymer Science, 32(10), 1336-1346.
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Mastering the Functionalization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to unlocking novel functionalities and therapeutic potentials. Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate stands as a versatile building block, possessing a reactive primary aromatic amino group ripe for diverse chemical transformations. This guide provides a comprehensive, in-depth exploration of established and field-proven protocols for the functionalization of this key amino group. As senior application scientists, we move beyond mere procedural lists, delving into the rationale behind experimental choices and offering insights to ensure robust and reproducible outcomes.

This document is structured to provide a logical and practical workflow, from understanding the foundational chemistry to detailed, step-by-step protocols for acylation, sulfonylation, and reductive amination. Each section is designed to be a self-validating system, incorporating troubleshooting insights and characterization guidance.

Physicochemical Properties and Handling

Before embarking on any synthetic modification, a thorough understanding of the starting material is critical. While specific experimental data for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is not widely published, we can infer its properties from closely related analogs. For instance, the analogous compound, Ethyl 5-amino-4-cyano-2-methyl-3-furoate, is an off-white to light brown solid with a melting point of 208 °C[1]. It is reasonable to expect our target compound to be a solid at room temperature, likely with solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF).

Table 1: Estimated Physicochemical Properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

PropertyEstimated Value/CharacteristicSource/Rationale
Appearance Off-white to light brown solidAnalogy to similar aminofuroates[1]
Melting Point > 200 °CBased on analogous compounds[1]
Boiling Point > 380 °C (Predicted)Based on analogous compounds[1]
Solubility Soluble in DCM, EtOAc, DMF, Acetone; Sparingly soluble in alcohols; Insoluble in water.General solubility of aromatic esters
Stability The ester functionality may be sensitive to strong acidic or basic conditions, leading to hydrolysis.General knowledge of ester stability

Safety and Handling: As with all aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Protocol I: Acylation of the Amino Group – Formation of an Amide Bond

Acylation of the amino group to form a stable amide linkage is a fundamental and highly versatile functionalization strategy. This transformation is crucial for introducing a wide array of substituents, modulating the electronic properties of the aromatic ring, and serving as a key step in the synthesis of many pharmaceutical agents.

The following protocol details a robust method for the acylation of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate using an acid chloride in the presence of a mild base.

Experimental Protocol: Acylation with an Acid Chloride

Materials:

  • Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approximately 10-20 mL per gram of starting material).

  • Base Addition: Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath). The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be employed for further purification.

Acylation_Workflow Start Dissolve Starting Material in Anhydrous DCM Base Add Et3N or DIPEA Start->Base Acyl_Chloride Add Acyl Chloride at 0 °C Base->Acyl_Chloride Stir Stir at RT (2-4 hours) Acyl_Chloride->Stir Workup Aqueous Work-up (NaHCO3, Brine) Stir->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Acylated Product Purify->Product

Caption: Workflow for the acylation of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate.

Protocol II: Sulfonylation of the Amino Group – Formation of a Sulfonamide Bond

The synthesis of sulfonamides is another cornerstone of medicinal chemistry, with this functional group being present in a multitude of antibacterial, diuretic, and hypoglycemic drugs. The reaction of the primary amine with a sulfonyl chloride provides a direct and efficient route to these valuable compounds.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

Materials:

  • Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution. Pyridine often serves as both a base and a catalyst in this reaction.

  • Sulfonyl Chloride Addition: To the stirred solution at 0 °C, add the sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

Sulfonylation_Workflow Start Dissolve Starting Material in Anhydrous DCM/THF Base Add Pyridine or Et3N Start->Base Sulfonyl_Chloride Add Sulfonyl Chloride at 0 °C Base->Sulfonyl_Chloride Stir Stir at RT (4-12 hours) Sulfonyl_Chloride->Stir Workup Aqueous Work-up (HCl, NaHCO3, Brine) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Sulfonylated Product Purify->Product

Caption: Workflow for the sulfonylation of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate.

Protocol III: Reductive Amination – Formation of a Secondary Amine

Reductive amination is a powerful method for the formation of C-N bonds and provides a direct route to secondary or tertiary amines.[2][3] This two-step, one-pot process involves the initial formation of an imine between the primary amine and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

  • Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent and Catalyst: Dissolve the reactants in anhydrous DCM or DCE and add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is a milder and more selective reducing agent compared to NaBH₃CN.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the disappearance of the starting material and the formation of the product by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Reductive_Amination_Workflow Start Combine Starting Material and Aldehyde in DCM/DCE Imine_Formation Add Catalytic Acetic Acid, Stir for 30-60 min Start->Imine_Formation Reduction Add NaBH(OAc)3 Stir for 6-24 h Imine_Formation->Reduction Workup Aqueous Work-up (NaHCO3, Water, Brine) Reduction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Secondary Amine Product Purify->Product

Caption: Workflow for the reductive amination of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate.

Characterization of Functionalized Products

Thorough characterization of the synthesized products is essential to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For acylated and sulfonylated products, the disappearance of the primary amine protons and the appearance of a new amide or sulfonamide N-H proton (if not N-disubstituted) will be observed. In reductive amination, new signals corresponding to the newly introduced alkyl group will be present.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For acylated products, a strong carbonyl (C=O) stretch for the amide will be observed around 1650-1680 cm⁻¹. For sulfonamides, characteristic S=O stretching bands will appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.

Conclusion

The protocols outlined in this guide provide a robust foundation for the successful functionalization of the amino group of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently and efficiently generate a diverse library of novel compounds for further investigation in drug discovery and materials science. The key to success lies in careful execution, diligent monitoring, and thorough characterization of the resulting products.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available from: [Link]

  • Supporting Information for "Iron-Catalyzed Aerobic Oxidative α-C-H Olefination of Saturated Esters with Alkenes". The Royal Society of Chemistry. Available from: [Link]

  • 36232-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE. FEMA. Available from: [Link]

  • 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. Amerigo Scientific. Available from: [Link]

  • Anilines: A vital synthetic core in C-H functionalization. University of Bath's research portal. Available from: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available from: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Involving Furoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furoate Scaffold in Modern Drug Discovery

The furoate moiety, a carboxylic acid derivative of furan, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging a variety of biological targets with high affinity and specificity. Historically, furoate esters have been successfully incorporated into potent anti-inflammatory agents, most notably as glucocorticoid receptor (GR) agonists like mometasone furoate and fluticasone furoate, which are widely used in the treatment of asthma and allergic rhinitis.[1][2] Beyond their well-established role in modulating nuclear hormone receptors, recent research has unveiled the potential of furoate derivatives to inhibit key enzymes involved in metabolic pathways, opening new avenues for therapeutic intervention in oncology and metabolic diseases.[3]

High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify novel "hit" compounds that modulate a specific biological target.[4] This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to designing, validating, and implementing HTS assays for the discovery and characterization of novel furoate-based compounds. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific literature.

Pillar 1: Assay Design and Technology Selection for Furoate Scaffolds

The selection of an appropriate HTS assay technology is paramount and is dictated by the nature of the biological target and the expected mechanism of action of the compounds being screened.[5] For furoate compounds, two major target classes are of primary interest: nuclear hormone receptors (e.g., the glucocorticoid receptor) and enzymes (e.g., metabolic enzymes).

Screening for Glucocorticoid Receptor Modulators

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus and modulates the expression of target genes.[6] This mechanism lends itself well to two main HTS approaches:

  • Cell-Based Reporter Gene Assays: These assays are conducted in intact cells and measure a functional downstream event of receptor activation, providing a physiologically relevant readout.[7] A common setup involves a cell line stably expressing the human GR and a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a glucocorticoid response element (GRE).[8][9] Agonist binding to GR triggers the expression of the reporter, producing a quantifiable signal. This format is particularly powerful for identifying both agonists and antagonists.

  • Biochemical TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a biochemical, cell-free alternative.[10] These assays measure the direct interaction between the GR ligand-binding domain (LBD) and a coactivator peptide, a key step in receptor activation.[11] This format is highly amenable to HTS due to its robustness and reduced interference from colored or fluorescent compounds.[10]

Screening for Enzyme Inhibitors

Furoate derivatives have also been identified as inhibitors of enzymes such as ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis.[3] For enzymatic targets, the choice of assay depends on the specific reaction catalyzed. Fluorescence-based assays are a common and sensitive method for monitoring enzyme activity.[5] A typical approach involves using a substrate that is converted into a fluorescent product by the enzyme. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition.

Pillar 2: Experimental Protocols and Methodologies

The following protocols are designed to be robust and adaptable for HTS campaigns. They include critical quality control steps to ensure data integrity.

Protocol 1: Cell-Based Luciferase Reporter Assay for Glucocorticoid Receptor Agonists

This protocol describes a 384-well plate-based assay to screen for furoate compounds that act as agonists for the human glucocorticoid receptor.

Materials:

  • Cell Line: A549 cell line stably transfected with a GRE-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Medium: Phenol red-free DMEM with 5% charcoal-stripped FBS.

  • Test Compounds: Furoate compound library dissolved in 100% DMSO.

  • Positive Control: Dexamethasone.

  • Negative Control: 100% DMSO.

  • Luciferase Detection Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™).

  • Microplates: 384-well, white, solid-bottom, tissue culture-treated plates.

  • Instrumentation: Automated liquid handler, multi-mode plate reader with luminescence detection capability.

Workflow Diagram:

HTS_Workflow_GR_Agonist cluster_prep Plate Preparation cluster_dosing Compound Addition cluster_incubation Incubation cluster_readout Signal Detection A Seed A549-GRE-Luc cells (5,000 cells/well in 20 µL) B Incubate for 24 hours (37°C, 5% CO2) A->B C Add 100 nL of compound/ control via acoustic dispenser B->C D Incubate for 18-24 hours (37°C, 5% CO2) C->D E Add 20 µL Luciferase Detection Reagent D->E F Incubate for 5 min (Room Temperature) E->F G Read Luminescence F->G

Caption: Workflow for the GR agonist cell-based HTS assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A549-GRE-Luc cells to ~80% confluency.

    • Trypsinize and resuspend cells in assay medium to a concentration of 2.5 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare compound plates containing the furoate library, positive control (dexamethasone, typically a 10-point titration with a top concentration of 1 µM), and negative control (DMSO).

    • Using an acoustic dispenser, transfer 100 nL of the compounds and controls to the assay plates. This results in a final DMSO concentration of 0.5%.

  • Incubation:

    • Incubate the assay plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 20 µL of the luciferase detection reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal on a plate reader.

Data Analysis and Quality Control:

  • Normalization: Normalize the raw luminescence data to the plate controls. The activity of each compound is typically expressed as a percentage of the positive control (dexamethasone) response after subtracting the signal from the negative control (DMSO).

  • Hit Identification: A "hit" is defined as a compound that produces a response greater than a predefined threshold, often calculated as three times the standard deviation of the negative controls.[12]

  • Quality Control Parameters:

    • Z'-factor: This parameter assesses the quality of the assay and should be calculated for each plate. A Z'-factor > 0.5 is considered excellent for HTS.[13]

    • Signal-to-Background (S/B) Ratio: This ratio should be consistently high, typically >10, to ensure a robust assay window.[14]

ParameterAcceptance CriterionTypical Value
Z'-factor > 0.50.75
S/B Ratio > 1050
DMSO Tolerance < 20% effect at final concentration0.5%
Hit Rate 0.1% - 1%~0.5%
Protocol 2: TR-FRET Biochemical Assay for ATP-Citrate Lyase (ACL) Inhibitors

This protocol outlines a 384-well TR-FRET-based assay to screen for furoate compounds that inhibit the enzymatic activity of ACL. This is a hypothetical assay based on common principles of TR-FRET kinase assays, adapted for ACL.

Materials:

  • Enzyme: Recombinant human ATP-citrate lyase (ACL).

  • Substrates: ATP and Citrate.

  • Detection Reagents:

    • Biotinylated anti-phospho-ACL antibody (specific to the phosphorylation site).

    • Europium-labeled streptavidin.

    • APC-labeled tracer (binds to the antibody).

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test Compounds: Furoate compound library in 100% DMSO.

  • Positive Control: A known ACL inhibitor (e.g., BMS-303141).

  • Negative Control: 100% DMSO.

  • Microplates: 384-well, low-volume, black plates.

  • Instrumentation: Automated liquid handler, TR-FRET-capable plate reader.

Signaling Pathway Diagram:

TR_FRET_ACL_Inhibition cluster_active Active ACL (No Inhibitor) cluster_inhibited Inhibited ACL ACL ACL pACL p-ACL ACL->pACL ATP ATP ATP->pACL pACL-Ab pACL-Ab pACL->pACL-Ab BiotinAb Biotin-Ab BiotinAb->pACL-Ab EuSA Eu-SA pACL-Ab-SA pACL-Ab-SA EuSA->pACL-Ab-SA APCTracer APC-Tracer FRET High TR-FRET Signal APCTracer->FRET Proximity pACL-Ab->pACL-Ab-SA pACL-Ab-SA->FRET Proximity ACL_i ACL NoReaction No Phosphorylation ACL_i->NoReaction ATP_i ATP ATP_i->NoReaction Inhibitor Furoate Inhibitor Inhibitor->NoReaction NoFRET Low TR-FRET Signal NoReaction->NoFRET

Caption: Principle of the TR-FRET assay for ACL inhibition.

Step-by-Step Protocol:

  • Compound Dispensing:

    • Using an acoustic dispenser, add 50 nL of test compounds, positive control, or negative control to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a 2X solution of ACL in assay buffer. Add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Prepare a 2X solution of ATP and Citrate in assay buffer. Add 5 µL to each well to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection Reagent Addition:

    • Prepare a 2X solution of the detection reagents (Biotinylated anti-phospho-ACL antibody, Europium-labeled streptavidin, and APC-labeled tracer) in a stop buffer containing EDTA.

    • Add 10 µL of the detection mix to each well to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on a TR-FRET-capable reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for APC) wavelengths.

Data Analysis and Quality Control:

  • TR-FRET Ratio: Calculate the ratio of the acceptor to donor emission for each well.

  • Normalization: Express the data as percent inhibition relative to the controls.

  • Hit Identification: Hits are identified as compounds that cause a statistically significant decrease in the TR-FRET ratio.

  • IC50 Determination: For confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

ParameterAcceptance CriterionTypical Value
Z'-factor > 0.50.80
S/B Ratio > 515
DMSO Tolerance < 20% effect at final concentration1.0%
Hit Rate 0.1% - 1%~0.3%

Pillar 3: Trustworthiness and Self-Validation

A successful HTS campaign relies on a self-validating system. This involves several key practices:

  • Assay Validation: Before initiating a full screen, the assay must be rigorously validated. This includes assessing its robustness (Z'-factor, S/B ratio), reproducibility across multiple days and plate batches, and tolerance to DMSO.[15]

  • Hit Confirmation: Primary hits must be re-tested under the same assay conditions to confirm their activity.[16]

  • Dose-Response Analysis: Confirmed hits should be tested in a dose-response format to determine their potency (EC50 or IC50) and to rule out artifacts that may appear at a single high concentration.[16]

  • Orthogonal Assays: Whenever possible, hits should be validated in a secondary, orthogonal assay that relies on a different detection technology or measures a different biological endpoint. For example, a hit from the GR reporter assay could be tested in a TR-FRET binding assay.

  • Counter-screens: To identify and eliminate promiscuous inhibitors or compounds that interfere with the assay technology, counter-screens are essential. For instance, in the luciferase reporter assay, a counter-screen against a constitutively active reporter can identify compounds that directly inhibit luciferase.[17]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Action(s)
Low Z'-factor (<0.5) High data variability, low signal window.Optimize reagent concentrations, check cell health and passage number, ensure consistent liquid handling.[18]
Plate Edge Effects Uneven temperature or evaporation during incubation.Use plates with lids, ensure proper incubator humidity, and consider excluding outer wells from analysis.[15]
High False Positive Rate Promiscuous inhibitors, compound autofluorescence/quenching, assay interference.Implement counter-screens, perform hit confirmation and dose-response analysis, check for compound aggregation.[17]
Inconsistent Results Reagent instability, lot-to-lot variability of reagents or cells.Validate reagent stability under storage and assay conditions, qualify new batches of critical reagents.[15]

Conclusion

The furoate scaffold continues to be a rich source of novel therapeutic agents. By leveraging the power of HTS with carefully designed and validated assays, researchers can efficiently explore large chemical libraries to identify new furoate-based modulators of clinically relevant targets. The protocols and principles outlined in this guide provide a robust framework for initiating and executing successful H-throughput screening campaigns, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Rapid Screening of Glucocorticoid Receptor (GR) Effectors Using Cortisol-Detecting Sensor Cells. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024, December 5). YouTube. Retrieved January 26, 2026, from [Link]

  • High-throughput screening of glucocorticoid-induced enhancer activity reveals mechanisms of stress-related psychiatric disorders. (2023, November 27). PMC. Retrieved January 26, 2026, from [Link]

  • Development of pathway-oriented screening to identify compounds to control 2-methylglyoxal metabolism in tumor cells. (2023, April 13). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Development of an HTS-compatible assay for discovery of RORα modulators using AlphaScreen® technology. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017, February 15). PubMed. Retrieved January 26, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. Retrieved January 26, 2026, from [Link]

  • Human GR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 26, 2026, from [Link]

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. (n.d.). SciLifeLab Publications. Retrieved January 26, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved January 26, 2026, from [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. Retrieved January 26, 2026, from [Link]

  • Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. (2012, December 18). PubMed. Retrieved January 26, 2026, from [Link]

  • Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. (n.d.). Molecular Endocrinology | Oxford Academic. Retrieved January 26, 2026, from [Link]

  • Current in Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Metabolic modifier screen reveals secondary targets of protein kinase inhibitors within nucleotide metabolism. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus and Its Complications—A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase and Protein Tyrosine Phosphatase 1B. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved January 26, 2026, from [Link]

  • Chemical Screening of Nuclear Receptor Modulators. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

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  • An efficient and economic high-throughput cell screening model targeting the glucocorticoid receptor. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

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  • Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to assess the purity of my crude Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate?

A1: Before attempting any purification, it is crucial to have a baseline understanding of your crude material's composition. We recommend the following analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and inexpensive method to visualize the number of components in your mixture. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to develop your TLC plate. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. The peak area percentage of your target compound will give you a good estimate of its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide valuable information about the structure of your compound and the presence of any residual solvents or starting materials.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and identify potential impurities.

Q2: What are the likely impurities I might encounter?

A2: The impurities present will largely depend on the synthetic route used. A common method for synthesizing substituted furans is the Paal-Knorr synthesis from a 1,4-dicarbonyl compound.[1][2][3] Potential impurities could include:

  • Unreacted Starting Materials: Such as the 1,4-dicarbonyl precursor and p-anisidine or a related aminophenol derivative.

  • Side-Reaction Products: Incomplete cyclization or alternative condensation products.

  • Reagents and Catalysts: Residual acid or base catalysts used in the synthesis.[4]

  • Degradation Products: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities.

Q3: My purified compound is colored (e.g., yellow or brown), but I expect a white solid. What could be the cause?

A3: Aromatic amines are prone to air oxidation, which often results in colored impurities. This can be exacerbated by exposure to light, heat, or residual acids/bases. It is essential to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and store it in a cool, dark place.

Troubleshooting Purification Challenges

This section provides a systematic approach to overcoming common hurdles in the purification of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate.

Challenge 1: Difficulty in Achieving High Purity by Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. However, challenges such as oiling out, poor recovery, or ineffective impurity removal are common.

Caption: Troubleshooting flowchart for recrystallization.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for aromatic esters include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptanes.[5]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude material until it fully dissolves.

  • Decolorization (Optional): If your solution is colored due to minor impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent System Polarity Comments
Ethanol/WaterHighGood for moderately polar compounds. The water acts as an anti-solvent.
IsopropanolMedium-HighA common choice for many pharmaceutical intermediates.
Ethyl Acetate/HexanesMediumHighly tunable by adjusting the ratio. Good for removing both more polar and less polar impurities.
TolueneLow-MediumCan be effective for aromatic compounds.
Challenge 2: Inadequate Separation with Column Chromatography

When recrystallization fails to provide the desired purity, column chromatography is the next logical step. The key to successful chromatography is selecting the right stationary and mobile phases.

Caption: Troubleshooting flowchart for column chromatography.

  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexanes.[6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can use a single isocratic mobile phase or a gradient of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Stability and Storage

  • Short-term: Store the purified solid in a well-sealed container at room temperature, protected from light.

  • Long-term: For extended storage, it is advisable to keep the compound in a refrigerator or freezer under an inert atmosphere to minimize oxidation of the amine functionality.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ethyl 5-methyl-3-furoate - C8H10O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. Amerigo Scientific. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • ethyl 4-methyl-2-phenyl-3-furoate. Chemical Synthesis Database. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Link]

  • Benzenemethanamine, α-ethyl-, hydrochloride, (αS)-. Organic Syntheses. [Link]

  • Paal–Knorr furan synthesis | Request PDF. ResearchGate. [Link]

  • (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502. PubChem. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE. Flavor Extract Manufacturers Association (FEMA). [Link]

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Technical Support Center: Crystallization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of small molecule crystallization and experience with structurally related molecules.

Introduction to Crystallization Challenges

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate possesses key structural features that can influence its crystallization behavior: a polar aromatic amine group capable of hydrogen bonding, a relatively non-polar furoate ester moiety, and a rigid heterocyclic core. This combination can lead to challenges such as poor solubility in common solvents, oiling out, and the formation of amorphous precipitates. This guide provides a systematic approach to troubleshoot these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute in the chosen solvent system.

Causality: The aromatic amine and furoate ester functionalities in your molecule can lead to strong solute-solvent interactions, and if the solvent is removed too quickly or the temperature is not optimal, the molecules may not have sufficient time to orient themselves into a crystal lattice.

Troubleshooting Steps:

  • Reduce the rate of supersaturation:

    • Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. A programmable bath or insulating the crystallization vessel can help achieve a more gradual temperature decrease.[1]

    • Slower Evaporation: For evaporation crystallization, reduce the surface area exposed to the atmosphere or place the vessel in a partially closed container to slow down solvent removal.

    • Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to the solution of your compound.

  • Solvent System Modification:

    • Increase Solvent Volume: You may be using too little solvent, leading to a highly concentrated solution. Try dissolving the compound in a larger volume of the hot solvent.[2]

    • Change Solvent or Solvent Mixture: A different solvent system might be necessary. Refer to the solvent selection guide below (Table 1). A solvent mixture where the compound has slightly lower solubility at room temperature might be beneficial.

  • Introduce a Nucleation Site:

    • Seeding: Add a few seed crystals of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate to the supersaturated solution. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.[1][2]

Q2: I am getting an amorphous powder instead of crystals. What should I do?

A2: The formation of an amorphous powder indicates that the molecules are solidifying without long-range order. This is often a result of rapid precipitation from a highly supersaturated solution.

Causality: The functional groups in Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate can lead to a variety of intermolecular interactions. If these interactions do not have sufficient time to form in an ordered manner, an amorphous solid will result.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Amorphous Powder Observed solubility Re-evaluate Solvent System (See Table 1) start->solubility Is the solvent appropriate? concentration Decrease Solute Concentration solubility->concentration Yes cooling Decrease Cooling Rate concentration->cooling Is concentration optimal? agitation Reduce Agitation cooling->agitation Is cooling slow enough? end Crystalline Solid agitation->end Yes

Caption: Troubleshooting workflow for amorphous powder formation.

Detailed Steps:

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal.[3]

  • Control Supersaturation:

    • Use a more dilute solution.

    • Employ vapor diffusion by dissolving your compound in a good solvent and placing it in a sealed container with a volatile anti-solvent.[3] The slow diffusion of the anti-solvent vapor into the solution of your compound can promote slow crystal growth.

  • Temperature Gradient: Experiment with different temperature profiles. A very slow, linear cooling ramp can be effective.

Q3: What are the best starting solvents for crystallizing Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate?

A3: The "like dissolves like" principle is a good starting point. Given the presence of both polar (amine) and less polar (furoate ester, aromatic rings) functionalities, a solvent of intermediate polarity or a mixture of a polar and a non-polar solvent is often a good choice.

Solvent Screening Protocol:

  • Place a small amount of your compound (2-5 mg) in several small vials.

  • Add a small amount (0.1-0.2 mL) of a single solvent to each vial at room temperature.

  • Observe the solubility. A good crystallizing solvent will not dissolve the compound well at room temperature.

  • Heat the vials that did not show good solubility. A suitable solvent will dissolve the compound upon heating.

  • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can interact with the amine and ester moieties. Often a good starting point.[4]
Esters Ethyl AcetateThe ester functionality of the solvent can interact favorably with the furoate ester of the molecule.[4]
Ketones AcetoneA polar aprotic solvent that can be a good choice for compounds with moderate polarity.
Aromatic TolueneThe aromatic ring can interact with the phenyl and furan rings of the molecule.[5]
Ethers Tetrahydrofuran (THF), Diethyl EtherCan be used as co-solvents or anti-solvents.[5][6]
Halogenated Dichloromethane (DCM)Often used in solvent mixtures.[5]
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)Can be good solvents, but high solubility might require an anti-solvent.
Non-polar Hexanes, HeptanePrimarily used as anti-solvents in combination with a more polar solvent.[5]
Q4: My crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

A4: The formation of many small crystals is typically due to a high rate of nucleation. To obtain larger crystals, the rate of nucleation needs to be decreased while allowing for a slower growth phase.

Strategies for Growing Larger Crystals:

  • Reduce the Number of Nucleation Sites:

    • Ensure all glassware is meticulously clean to avoid dust or other particulates that can act as nucleation sites.[3]

    • Filter the hot solution before allowing it to cool.

  • Optimize the Cooling Process:

    • Employ a very slow cooling rate. A difference of a few degrees over several hours can be effective.

    • Consider using a temperature gradient, where one part of the crystallization vessel is slightly warmer than another.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[3]

Experimental Workflow for Vapor Diffusion:

G A 1. Dissolve compound in a 'good' solvent in a small vial. B 2. Place the small vial inside a larger jar containing a volatile 'bad' solvent (anti-solvent). A->B C 3. Seal the larger jar and allow it to stand undisturbed. B->C D 4. The 'bad' solvent slowly diffuses into the 'good' solvent. C->D E 5. Solubility decreases gradually, promoting slow crystal growth. D->E

Sources

Technical Support Center: Scaling Up the Production of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of producing this valuable furan derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your process effectively. We will explore the common challenges encountered during synthesis and scale-up, offering a structured, question-and-answer-based approach to problem-solving.

Synthesis Overview: The Paal-Knorr Approach

The synthesis of multi-substituted furans is most classically achieved through the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] This method remains a cornerstone for its reliability and versatility. For our target molecule, a logical pathway involves the reaction between a 1-(4-aminophenyl)-1,2-dione derivative and a β-ketoester like ethyl acetoacetate.

Below is a generalized workflow for the synthesis.

Synthesis_Workflow cluster_prep Step 1: Precursor Synthesis cluster_cyclization Step 2: Paal-Knorr Cyclization cluster_reduction Step 3: Nitro Group Reduction cluster_purification Step 4: Purification A 4-Nitroacetophenone C 1,4-Dicarbonyl Precursor A->C Reaction with oxidizing agent (e.g., SeO2) B Ethyl Acetoacetate B->C Condensation D Acid-Catalyzed Cyclization & Dehydration C->D E Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate D->E F Reduction (e.g., SnCl2/HCl or H2/Pd-C) E->F G Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (Crude Product) F->G H Purification (Recrystallization / Chromatography) G->H I Final Pure Product H->I

Caption: Generalized workflow for the synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate.

Q1: What is the most significant challenge in the Paal-Knorr synthesis of furans? A1: The primary challenge lies in the harsh acidic conditions traditionally required, which can lead to degradation of sensitive starting materials or the furan product itself.[3][4] Furans with electron-rich substituents, like the aminophenyl group, are particularly susceptible to polymerization or ring-opening under strong acid catalysis.[1] Therefore, careful selection of the acid catalyst and control of reaction temperature are critical for success.

Q2: Why is the nitro-to-amine reduction performed as the final step? A2: The free amine group is a potent nucleophile and can interfere with the Paal-Knorr cyclization. It can react with the carbonyl groups of the 1,4-dicarbonyl precursor or participate in unwanted side reactions under acidic conditions. By protecting it as a nitro group, which is electron-withdrawing and relatively inert to these conditions, we ensure the furan ring forms cleanly. The reduction is performed post-cyclization on a more stable intermediate.

Q3: How should the final product, Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, be stored? A3: Aromatic amines are susceptible to oxidation, which can lead to discoloration (often turning from white/pale yellow to brown or purple). The product should be stored in an airtight, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place. For long-term storage, refrigeration is recommended.

Q4: What are the expected analytical signatures for the final product? A4: While specific shifts will depend on the solvent used, the following are characteristic features:

  • ¹H NMR: You should observe signals for the ethyl ester (a triplet and a quartet), a singlet for the methyl group on the furan ring, distinct signals for the aromatic protons on the aminophenyl ring, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Expect signals for the ester carbonyl, the furan ring carbons (typically 4 distinct signals), the methyl carbon, the ethyl ester carbons, and the aromatic carbons.

  • IR Spectroscopy: Look for characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-O-C stretching of the furan ring.

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+H]⁺ should be observed.

Troubleshooting Guide

Encountering issues during scale-up is common. This guide provides a systematic approach to diagnosing and resolving them.

Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC NoProduct Problem: No/Low Product Formation (Starting Material Consumed) TLC->NoProduct Yield Problem Impurity Problem: Multiple Impurity Spots TLC->Impurity Purity Problem Degradation Cause: Product Degradation/Polymerization Solution: Use milder acid (p-TsOH, TFA), lower temp, shorter reaction time. NoProduct->Degradation Dehydration Cause: Incomplete Dehydration Solution: Use Dean-Stark trap, add dehydrating agent (e.g., MgSO4). NoProduct->Dehydration SideReaction Cause: Side Reactions (e.g., Aldol) Solution: Optimize temp, control stoichiometry, slow reagent addition. Impurity->SideReaction IncompleteReduction Cause: Incomplete Nitro Reduction Solution: Increase catalyst loading, H2 pressure, or reaction time. Impurity->IncompleteReduction Oxidation Cause: Product Oxidation Solution: Workup under inert atmosphere, use antioxidants. Impurity->Oxidation

Caption: A logical workflow for troubleshooting common synthesis issues.

Q: My reaction has a low yield, but TLC/LC-MS analysis shows the 1,4-dicarbonyl starting material is fully consumed. What's happening?

A: This classic scenario points towards issues with the product's stability or the reaction's final step, rather than the initial cyclization.

  • Plausible Cause 1: Product Degradation. The furan ring, especially when substituted with an electron-donating group, can be sensitive to the strong acids and high temperatures often used in Paal-Knorr synthesis.[5] This can lead to polymerization or ring-opening, forming a complex mixture of byproducts that may appear as baseline material on a TLC plate.

    • Solution:

      • Switch to a Milder Catalyst: Instead of sulfuric acid or HCl, try p-toluenesulfonic acid (p-TsOH) or even a Lewis acid like titanium tetrachloride (TiCl₄), which can promote cyclization under milder conditions.[5]

      • Lower the Temperature: If the reaction is being run at reflux, try lowering the temperature to 60-80 °C. While this may increase the reaction time, it significantly preserves the integrity of the product.

      • Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the product spot appears maximal and the starting material is gone, proceed with the workup immediately to prevent prolonged exposure to acidic conditions.

  • Plausible Cause 2: Incomplete Dehydration. The mechanism involves the formation of a cyclic hemiacetal intermediate, which must then be dehydrated to form the aromatic furan ring.[3] If water is not effectively removed, this final step can be a yield-limiting equilibrium.

    • Solution:

      • Use a Dean-Stark Apparatus: When scaling up in solvents like toluene, a Dean-Stark trap is highly effective at azeotropically removing the water formed during the reaction, driving the equilibrium towards the furan product.

      • Add a Dehydrating Agent: For reactions in other solvents, consider adding an in-situ dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

Q: My crude product is highly discolored (dark brown/black) and difficult to purify. What is the cause?

A: Discoloration is a strong indicator of oxidation or polymerization.

  • Plausible Cause 1: Oxidation of the Amine. The 4-aminophenyl moiety is highly susceptible to air oxidation, especially during workup and purification, leading to colored impurities.

    • Solution:

      • Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere (nitrogen or argon) where possible.

      • Degas Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon.

      • Antioxidant Wash: During the aqueous workup, consider washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite to remove some colored oxidation byproducts.

  • Plausible Cause 2: Acid-Catalyzed Polymerization. As mentioned, harsh acidic conditions can cause the furan product to polymerize into intractable tars.

    • Solution: Neutralize the acid catalyst promptly during the workup. After the reaction is complete, quench it by pouring it into a cold, dilute solution of sodium bicarbonate or sodium carbonate. Ensure the aqueous layer is basic (pH > 8) before proceeding with extraction.

Q: I'm struggling with the final purification. Recrystallization gives low recovery, and column chromatography leads to product smearing.

A: This indicates challenges with either solvent selection or product stability on silica gel.

  • For Recrystallization:

    • Solution: A systematic solvent screen is essential. Use a binary solvent system. Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate, or acetone). Then, slowly add a "non-solvent" in which it is poorly soluble (e.g., hexanes, heptane, or water) until turbidity persists. Allow the solution to cool slowly. This method often yields better crystals and recovery than a single solvent system.

  • For Column Chromatography:

    • Solution: The free amine can interact strongly with the acidic silica gel, causing tailing or even irreversible adsorption.

      • Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and significantly improves the chromatography of basic compounds.

      • Use an Alternative Stationary Phase: If smearing persists, consider using neutral alumina instead of silica gel for the purification.

Key Experimental Protocols

The following protocols are provided as a starting point. Optimization will be necessary based on your specific lab scale and equipment.

Protocol 1: Synthesis of Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate

This protocol uses a milder acid catalyst to favor product formation and minimize degradation.

ParameterRecommended Value/ConditionRationale
Precursor 1-(4-Nitrophenyl)-1,4-pentanedioneA suitable 1,4-dicarbonyl starting material.
Solvent TolueneAllows for azeotropic removal of water with a Dean-Stark trap.
Catalyst p-Toluenesulfonic acid (p-TsOH)A milder, solid acid catalyst that is less harsh than H₂SO₄.[4]
Catalyst Loading 0.05 - 0.1 equivalentsCatalytic amount is sufficient; excess can promote side reactions.
Temperature Reflux (approx. 110 °C)Sufficient energy for cyclization while removing water.
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)To determine reaction completion and prevent product degradation.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the 1,4-dicarbonyl precursor (1.0 eq) and toluene (5-10 mL per gram of precursor).

  • Add p-TsOH (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Follow the reaction's progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrophenyl furan derivative, which can be purified by recrystallization from ethanol.

Protocol 2: Reduction to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

This protocol uses tin(II) chloride, a classic and reliable method for nitro group reduction.

ParameterRecommended Value/ConditionRationale
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Effective and selective for nitro group reduction in the presence of an ester.
Stoichiometry 3-4 equivalents of SnCl₂·2H₂OExcess is required to ensure complete reduction.
Solvent Ethanol or Ethyl AcetateGood solubility for the starting material and compatible with the reaction.
Temperature 60-70 °CModerate heating accelerates the reaction without degrading the product.
Workup Basification with NaOH or NaHCO₃Crucial to neutralize HCl and precipitate tin salts for removal.

Step-by-Step Procedure:

  • Dissolve the ethyl 5-(4-nitrophenyl)-2-methyl-3-furoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0 eq) to the solution.

  • Heat the mixture to 70 °C with stirring. The reaction is often complete in 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it over crushed ice.

  • Slowly add a saturated solution of sodium bicarbonate or a 5M NaOH solution until the pH is > 8. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Purification by Recrystallization
  • Transfer the crude Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add warm water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Furan. MBB College. Available at: [Link]

  • ethyl 5-methyl-3-furoate. ChemSynthesis. Available at: [Link]

  • 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. Amerigo Scientific. Available at: [Link]

  • Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Available at: [Link]

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. Available at: [Link]

  • Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

  • A process for synthesis of furan derivative using an acid catalyst and preparation thereof. Google Patents.
  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][7]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. ResearchGate. Available at: [Link]

  • Synthesis of Furans – Recent Advances. ResearchGate. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). ResearchGate. Available at: [Link]

  • Preparation and Properties of Furan. SlideShare. Available at: [Link]

  • Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. Available at: [Link]

  • Furan. Organic Syntheses Procedure. Available at: [Link]

  • (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. PubChem. Available at: [Link]

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Section 1: The Cornerstone of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust analytical methodologies in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and quality control professionals focused on the purity analysis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to empower you to refine your methods, troubleshoot challenges, and ensure the integrity of your analytical data.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for determining the purity of active pharmaceutical ingredients (APIs) like Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Its high resolution and sensitivity allow for the separation, identification, and quantification of the main compound from potential process-related impurities and degradation products.

A properly developed and validated HPLC method is a self-validating system; its performance parameters confirm its suitability for the intended purpose, which is a core tenet of regulatory guidelines such as ICH Q2(R1).[1][2][3] The objective is to create a "stability-indicating" method, one that can resolve the API from any potential degradation products, ensuring that the measured response is solely from the intact drug.[4]

Recommended HPLC Protocol

This protocol is a robust starting point for the analysis. Method optimization may be required based on the specific impurities present in your sample.

Step-by-Step Experimental Protocol:

  • Mobile Phase Preparation:

    • Accurately prepare Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Accurately prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.

    • Rationale: Formic acid is used to control the pH, ensuring the analyte, which has a basic amino group, is in a consistent protonation state (ionized), leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good peak shape for a wide range of compounds.

  • Standard and Sample Preparation:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

    • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Chromatographic Analysis:

    • Inject the solutions onto the HPLC system.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte.
Mobile Phase Gradient Elution (see table below)A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 285 nmThe wavelength should be set at the UV maximum of the analyte to ensure maximum sensitivity. This value may need to be determined experimentally.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload, which can cause peak distortion.
Run Time 25 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.07030
15.02080
20.02080
20.17030
25.07030

Section 2: Troubleshooting Guide for HPLC Analysis

Encountering issues during HPLC analysis is common. This guide addresses specific problems in a Q&A format to help you diagnose and resolve them efficiently.

Peak Shape Problems

Question: Why are all the peaks in my chromatogram tailing or split?

This is a classic symptom of a problem occurring at the column inlet, affecting all compounds before separation begins.[5]

  • Primary Cause: The most common culprit is a partially blocked inlet frit on the column.[5] Particulates from the sample, mobile phase, or system wear (e.g., pump seals) can accumulate on the frit, distorting the sample flow path.

  • Solution Workflow:

    • Confirm the Issue: Replace the analytical column with a new one. If the peak shape is restored, the old column is the problem.

    • Attempt to Salvage: Disconnect the column and reverse its flow direction. Flush it with a strong solvent (like 100% Acetonitrile or Isopropanol) to a waste container for 15-20 minutes. This can dislodge particulates from the frit surface.[5]

    • If Unsuccessful: The column must be replaced.

  • Preventative Measures:

    • Always filter your samples and mobile phases.

    • Use a guard column to protect the analytical column from contaminants.

    • Perform regular preventative maintenance on your HPLC system.

Question: Only my main analyte peak is tailing, but other peaks look fine. What's happening?

This indicates a specific chemical interaction between your analyte and the stationary phase.

  • Primary Cause: Secondary interactions, particularly with a basic compound like Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. The primary amine group (-NH2) can interact with residual acidic silanol groups on the silica-based C18 column, causing peak tailing.

  • Solution Workflow:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the amine group. Using 0.1% formic acid typically achieves this, but you may need to try 0.1% trifluoroacetic acid (TFA) for more effective ion pairing and masking of silanol groups.

    • Check for Column Overload: Inject a sample that is 10x more dilute. If the peak shape improves significantly, you are overloading the column. Reduce your sample concentration.

    • Consider a Different Column: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have fewer secondary interactions.

Workflow for Diagnosing HPLC Peak Shape Issues

G start Abnormal Peak Shape Observed q1 Are ALL peaks affected? start->q1 yes_all YES q1->yes_all Yes no_specific NO q1->no_specific No cause1 Likely Physical Issue: - Blocked Column Frit - Column Void / Collapse - System Leak (pre-column) yes_all->cause1 solution1 Troubleshooting Steps: 1. Reverse-flush column. 2. Check for leaks. 3. Replace column if necessary. cause1->solution1 cause2 Likely Chemical Issue: - Secondary Interactions (e.g., silanol) - Column Overload - Co-elution of impurities no_specific->cause2 solution2 Troubleshooting Steps: 1. Adjust mobile phase pH. 2. Reduce sample concentration. 3. Optimize gradient / change column. cause2->solution2

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Retention Time and Resolution Issues

Question: My retention times are drifting to be shorter or longer over a sequence of runs. Why?

  • Primary Cause: Inconsistent mobile phase composition or column temperature.

    • Mobile Phase: If one component of the mobile phase evaporates faster than the other (e.g., acetonitrile in an open bottle), the composition changes, altering retention times.

    • Temperature: A change in column temperature of just 1°C can alter retention times by 1-2%. If the lab temperature fluctuates, so will your retention times.

  • Solution Workflow:

    • Mobile Phase: Keep mobile phase bottles capped. Prepare fresh mobile phase daily. Ensure the online degasser is functioning correctly.

    • Temperature: Use a column thermostat and set it to a stable temperature, such as 30°C.[6] This provides stability against ambient temperature changes.

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before injecting the first sample. This can take 10-15 column volumes.

Question: Two peaks that were previously separated are now merged. How can I improve resolution?

  • Primary Cause: Loss of column efficiency or a change in selectivity.

    • Column Efficiency: The column may be aging or contaminated, leading to broader peaks.

    • Selectivity: A subtle change in mobile phase pH or composition can alter the relative retention of two compounds.

  • Solution Workflow:

    • Evaluate System Suitability: Check the theoretical plates and tailing factor of a standard injection. A significant drop in plates indicates column degradation.

    • Optimize the Method:

      • Decrease Gradient Slope: Make the gradient shallower (e.g., change from a 15-minute ramp to a 25-minute ramp). This gives more time for compounds to separate.

      • Change Organic Modifier: Replace acetonitrile with methanol (or vice versa). This can dramatically alter selectivity and may resolve the co-eluting peaks.

      • Adjust pH: A small change in pH can shift the retention of ionizable compounds, potentially improving resolution.

Section 3: Understanding and Identifying Impurities

A comprehensive purity analysis requires understanding where potential impurities come from. They generally fall into three categories: starting materials, synthetic by-products, and degradation products.

Forced Degradation Studies

To ensure your analytical method is stability-indicating, forced degradation (or stress testing) is a mandatory step during development.[7][8] This involves subjecting the API to harsh conditions to intentionally produce degradation products.[9] The goal is to demonstrate that any degradants formed are well-separated from the main API peak.

Typical Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionRationale
Acid Hydrolysis 0.1 M HCl, heatedSimulates degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH, heatedSimulates degradation in alkaline environments.
Oxidation 3% H₂O₂, room temperatureTests susceptibility to oxidative degradation.
Thermal 60-80°C, solid stateEvaluates the intrinsic thermal stability of the molecule.
Photolytic ICH-compliant light source (UV/Vis)Assesses light sensitivity, which informs packaging and storage requirements.[7]

Workflow for Forced Degradation and Method Validation

G cluster_0 Forced Degradation cluster_1 Method Development & Validation api API Sample (Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate) stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) api->stress degraded Generate Degraded Samples stress->degraded analyze Analyze Degraded Samples with HPLC Method degraded->analyze evaluate Evaluate Peak Purity & Resolution (API vs. Degradants) analyze->evaluate validate Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) evaluate->validate final_method Stability-Indicating Analytical Method validate->final_method

Caption: Workflow showing the role of forced degradation in developing a stability-indicating method.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a "System Suitability Test" and why is it important? A System Suitability Test (SST) is a series of checks to ensure the chromatographic system is performing correctly before analyzing any samples. It's a non-negotiable part of any validated analytical procedure. Typically, a standard solution is injected multiple times (e.g., 5 or 6 replicates), and parameters like retention time precision (%RSD), peak area precision (%RSD), tailing factor, and theoretical plates are evaluated against pre-defined acceptance criteria. A failing SST indicates a problem with the column, mobile phase, or instrument that must be fixed before proceeding.

Q2: How can I confirm the identity of the main peak as Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate? While retention time matching with a reference standard is the primary method in routine analysis, absolute confirmation requires more specific techniques. The most powerful approach is HPLC coupled with Mass Spectrometry (LC-MS), which provides the molecular weight of the compound eluting at that retention time. For definitive structural confirmation, the peak can be fraction-collected and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My sample contains an unknown impurity. How do I identify it? Identifying unknown impurities is a critical part of drug development. The standard workflow is:

  • Obtain Mass Data: Use LC-MS to determine the molecular weight of the unknown peak.

  • Obtain Fragmentation Data: Use MS/MS to fragment the impurity ion, which provides clues about its structure.

  • Propose Structures: Based on the molecular weight and fragmentation, and considering the synthesis pathway and potential degradation routes, propose likely structures.

  • Confirm Structure: If the impurity is significant, it may need to be isolated (using preparative HPLC) and its structure confirmed by NMR.

Q4: What are the best practices for storing my C18 column? Proper storage is crucial for extending column lifetime.

  • Short-term (overnight): It is often acceptable to leave the column in a low concentration of organic mobile phase (e.g., the initial gradient conditions), provided it does not contain buffers that can precipitate.

  • Long-term (weeks): Flush the column with water to remove any buffer salts, then flush with a high-organic solvent like 100% Acetonitrile or Methanol. Securely cap the ends to prevent the stationary phase from drying out. Always store the column in the solvent recommended by the manufacturer.

References

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Spectrophotometric and Chemometric Study for the Simultaneous Determination of Mometasone Furoate and Miconazole Nitrate in the presence of Pharmaceutical Dosage Form Additive. Retrieved from [Link]

  • Arotec. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. Retrieved from [Link]

  • MDPI. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • OMICS International. (2020). Spectrophotometric Determination of Mometasone Furoate and Tolnaftate via Ion-Pair Complex Formation Using EBT, MO, and CRS Either in Authentic or Pharmaceutical Dosage Forms. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • Broughton. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • PubMed. (2010). Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubChem. (n.d.). (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • NIH. (n.d.). 3-(4-Bromophenylsulfonyl)-5-ethyl-2-methyl-1-benzofuran. Retrieved from [Link]

Sources

Navigating the Synthesis of Furoate-Containing Heterocycles: A Technical Support Guide for Biginelli and Hantzsch Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Biginelli and Hantzsch reactions are powerful tools for the synthesis of biologically active heterocyclic compounds. However, the incorporation of furoate moieties into these scaffolds, while synthetically valuable, can introduce a unique set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of these reactions and ensure successful outcomes.

Section 1: The Biginelli Reaction with Furoates: Troubleshooting and FAQs

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs).[1] When employing furan-2-carbaldehyde or its derivatives, the inherent sensitivity of the furan ring to acidic conditions can lead to complications.

Troubleshooting Guide: Biginelli Reaction

Q1: My reaction is producing a low yield or failing completely. What are the likely causes?

A1: Low yields in Biginelli reactions involving furoates can often be traced back to several key factors:

  • Acid-Catalyzed Decomposition of Furan: The furan ring is susceptible to degradation under strongly acidic conditions, leading to polymerization and the formation of dark, insoluble resins.[2][3] This is a primary cause of low yields and difficult purification.

  • Inappropriate Catalyst Choice: While Brønsted acids are traditional catalysts, they can be too harsh for sensitive furoate substrates.

  • Suboptimal Reaction Temperature: High temperatures can accelerate the decomposition of both the furan moiety and the urea/thiourea, leading to a complex mixture of byproducts.[4]

Solution Pathway:

  • Catalyst Optimization:

    • Switch to a Milder Catalyst: Instead of strong Brønsted acids like HCl or H₂SO₄, consider using Lewis acids such as Yb(OTf)₃, InCl₃, or milder Brønsted acids like gluconic acid.[1][4] Lewis acids can be more effective at lower temperatures and may not induce the same level of furan degradation.

    • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little may result in an incomplete reaction, while too much can promote side reactions. Start with the recommended catalytic amount and perform a screen to find the optimal concentration for your specific substrate.

  • Temperature and Reaction Time Adjustment:

    • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 60 °C) and extend the reaction time. This can significantly reduce the rate of decomposition of the starting materials.[4]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop the reaction once the starting material is consumed to prevent product degradation.

  • Solvent Choice:

    • Solvent-Free Conditions: In some cases, solvent-free conditions can lead to higher yields and shorter reaction times.[1]

    • Polar Aprotic Solvents: Solvents like DMF have been shown to have a stabilizing effect on furan derivatives and can be a good choice.[5]

Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tarry substance. What's happening and how can I fix it?

A2: The formation of dark, resinous material is a classic sign of furan polymerization under acidic conditions.[2][3] This is particularly prevalent with furan-2-carbaldehyde (furfural).

Root Cause Analysis and Mitigation:

  • Excessive Acidity: Strong acids protonate the furan ring, initiating a cascade of reactions that lead to ring-opening and polymerization.

  • High Temperatures: Heat exacerbates the acid-catalyzed decomposition.

Preventative Measures:

  • Use a Milder Acid: As mentioned previously, switching to a milder Lewis or Brønsted acid is the most effective solution.

  • Control Temperature: Maintain a consistent and lower reaction temperature. A temperature screen is highly recommended.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that contribute to color formation.

Biginelli Reaction: Frequently Asked Questions (FAQs)

Q: Can I use substituted furoates in the Biginelli reaction?

A: Yes, substituted furoates can be used. The nature of the substituent on the furan ring will influence its reactivity. Electron-donating groups can increase the furan's sensitivity to acid, while electron-withdrawing groups can deactivate it towards polymerization but may also slow down the desired reaction.[6]

Q: What is the best way to purify my furoate-containing DHPM?

A: Furoate-containing DHPMs are often more polar than their phenyl-substituted counterparts.

  • Column Chromatography: Silica gel column chromatography is the most common method. Due to the polarity, a more polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) may be required.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can be an effective purification method.

Q: How can I confirm the structure of my product?

A: Standard spectroscopic techniques are used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. Look for the characteristic signals of the dihydropyrimidine ring and the furan moiety.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like N-H, C=O, and C-O stretches.

Section 2: The Hantzsch Pyridine Synthesis with Furoates: Troubleshooting and FAQs

The Hantzsch reaction is a multi-component reaction that synthesizes dihydropyridines (DHPs) and pyridines from an aldehyde, a β-ketoester (2 equivalents), and a nitrogen source like ammonia or ammonium acetate.[9] Similar to the Biginelli reaction, the use of furoates can present challenges.

Troubleshooting Guide: Hantzsch Reaction

Q1: My Hantzsch reaction with a furoate substrate has a very low yield. What should I investigate first?

A1: Low yields in Hantzsch reactions with furoates can stem from several issues:

  • Side Reactions of the Furan Moiety: As with the Biginelli reaction, acid-catalyzed side reactions of the furan ring are a primary concern.

  • Formation of Byproducts: The Hantzsch reaction can sometimes yield unexpected byproducts, and the presence of the furan ring can influence the reaction pathway.

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

Troubleshooting Steps:

  • Reaction Conditions:

    • Catalyst: While often performed without a strong acid catalyst, some Hantzsch syntheses benefit from a catalytic amount of a mild acid. For furoate substrates, consider using a Lewis acid like ceric ammonium nitrate (CAN) or operating under catalyst-free, solvent-free conditions at room temperature.[10]

    • Solvent: Ethanol is a common solvent for the Hantzsch reaction.[11] However, for furoate-containing substrates, exploring greener solvents like water or glycerol could be beneficial.[12]

    • Temperature: While refluxing in ethanol is traditional, room temperature reactions, although slower, can minimize byproduct formation with sensitive substrates.

  • Reactant Stoichiometry:

    • Ensure the correct stoichiometry of reactants is used (1 equivalent of aldehyde, 2 equivalents of β-ketoester, and 1 equivalent of ammonia/ammonium acetate).

  • Work-up and Purification:

    • The product may be more soluble in the reaction mixture than expected. Ensure a thorough extraction is performed during the work-up.

Q2: I am observing the formation of multiple products in my Hantzsch reaction. How can I improve the selectivity?

A2: The formation of multiple products can be due to competing reaction pathways.

Strategies for Improved Selectivity:

  • Temperature Control: Lowering the reaction temperature can often favor the formation of the thermodynamic product.

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway. A screen of different mild Lewis acids or organocatalysts may be necessary to find the optimal conditions for your specific substrate.

  • Order of Addition: While typically a one-pot reaction, in some challenging cases, a stepwise approach where the Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester is pre-formed can improve selectivity.

Hantzsch Reaction: Frequently Asked Questions (FAQs)

Q: Can I use a furoate as the β-ketoester component?

A: Yes, a β-ketoester containing a furan ring, such as ethyl 2-(furan-2-carbonyl)acetoacetate, can be used. The synthesis of such β-ketoesters typically involves a Claisen condensation.

Q: My dihydropyridine product is unstable and oxidizes to the corresponding pyridine. How can I prevent this?

A: 1,4-dihydropyridines are susceptible to oxidation to the aromatic pyridine, and this can be accelerated by air and light.[9]

  • Storage: Store the purified dihydropyridine under an inert atmosphere, protected from light, and at a low temperature.

  • Work-up: During the work-up, minimize exposure to air and strong light.

Conversely, if the pyridine is the desired product, the crude dihydropyridine can be intentionally oxidized using a variety of oxidizing agents such as nitric acid, manganese dioxide, or ferric chloride.[9]

Q: What are the best methods for purifying furoate-containing dihydropyridines?

A: Similar to the Biginelli products, furoate-containing dihydropyridines can be purified by:

  • Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Recrystallization: From a suitable solvent like ethanol.

Section 3: Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Furoate-Based Reactions
ReactionAldehydeβ-KetoesterNitrogen SourceCatalystSolventTemperature (°C)
Biginelli Furan-2-carbaldehydeEthyl acetoacetateUreaGluconic acid (25 mol%)Water60
Hantzsch Furan-2-carbaldehydeEthyl acetoacetate (2 eq.)Ammonium acetateCeric Ammonium Nitrate (CAN) (5 mol%)None (Solvent-free)Room Temp
Detailed Experimental Protocol: Biginelli Reaction with Furan-2-carbaldehyde

Materials:

  • Furan-2-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Gluconic acid (50 wt% in water, 0.25 mmol)

  • Water (5 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add furan-2-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and water (5 mL).

  • Add the gluconic acid solution (0.25 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).

  • Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the pure dihydropyrimidinone.

Detailed Experimental Protocol: Hantzsch Reaction with Furan-2-carbaldehyde

Materials:

  • Furan-2-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.05 mmol)

  • Ethanol

  • Water

  • Brine

  • Ethyl acetate

Procedure:

  • In a 25 mL round-bottom flask, combine furan-2-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.0 mmol), and CAN (0.05 mmol).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexane).

  • Upon completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure 1,4-dihydropyridine.

Section 4: Mechanistic Insights and Visualizations

Biginelli Reaction Mechanism with Furan-2-carbaldehyde

The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of furan-2-carbaldehyde and urea. This is followed by the nucleophilic addition of the enol of the β-ketoester and subsequent cyclization and dehydration to yield the DHPM.

Biginelli_Mechanism Furfural Furan-2-carbaldehyde Iminium N-Acyliminium Ion Furfural->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester (Enol) DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H₂O

Caption: Proposed mechanism for the Biginelli reaction with furan-2-carbaldehyde.

Hantzsch Reaction Mechanism with Furan-2-carbaldehyde

The Hantzsch synthesis likely involves the formation of a Knoevenagel condensation product and an enamine, which then undergo a Michael addition followed by cyclization and dehydration.

Hantzsch_Mechanism Furfural Furan-2-carbaldehyde Knoevenagel Knoevenagel Product Furfural->Knoevenagel + Ketoester - H₂O Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine + Ammonia - H₂O Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization - H₂O

Caption: A plausible mechanistic pathway for the Hantzsch pyridine synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Is the catalyst appropriate for furoates? Start->Check_Catalyst Check_Temp Is the reaction temperature too high? Check_Catalyst->Check_Temp Yes Sol_Catalyst Switch to a milder catalyst (e.g., Lewis acid). Check_Catalyst->Sol_Catalyst No Check_Purity Are the starting materials pure? Check_Temp->Check_Purity No Sol_Temp Lower the reaction temperature and extend the reaction time. Check_Temp->Sol_Temp Yes Check_Time Is the reaction time sufficient? Check_Purity->Check_Time Yes Sol_Purity Purify starting materials. Check_Purity->Sol_Purity No Sol_Time Increase the reaction time and monitor by TLC. Check_Time->Sol_Time No

Caption: A logical workflow for troubleshooting low-yielding furoate-based reactions.

References

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of the potential biological activities of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and a series of rationally designed analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this promising chemical series, grounded in established experimental protocols and structure-activity relationship (SAR) principles.

Introduction to the Furan Core and the Target Compound

The furan ring system is a prevalent motif in numerous bioactive natural products and synthetic pharmaceuticals.[3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a synthetic compound featuring a central furan ring substituted with a methyl group, an ethyl ester, and a 4-aminophenyl group. Each of these substituents offers a potential point of interaction with biological targets and can be systematically modified to probe and optimize biological activity.

For the purpose of this guide, we will focus on two key areas of biological activity where furan derivatives have shown considerable promise: anticancer and antimicrobial effects.[3][4] We will compare our lead compound with three hypothetical, yet synthetically accessible, analogs to explore the impact of subtle structural modifications.

Lead Compound and Selected Analogs for Comparative Study:

Compound IDStructureRationale for Inclusion
LEAD-01 Ethyl 5-(4-Aminophenyl)-2-Methyl-3-FuroateThe primary compound of interest, featuring a potentially reactive primary amine.
ANALOG-01 Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-FuroateThe nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the phenyl ring and its potential for hydrogen bonding.
ANALOG-02 Ethyl 5-(4-Hydroxyphenyl)-2-Methyl-3-FuroateThe hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.
ANALOG-03 Methyl 5-(4-Aminophenyl)-2-Methyl-3-FuroateModification of the ester group from ethyl to methyl allows for an assessment of the impact of steric bulk and lipophilicity on activity.

Comparative Anticancer Activity

Furan derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism of action for some furan-containing compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human cervical cancer (HeLa) and colorectal adenocarcinoma (SW620) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (LEAD-01, ANALOG-01, ANALOG-02, ANALOG-03) and a positive control (e.g., Doxorubicin). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Comparative Data: Anticancer Activity (IC50 in µM)
Compound IDHeLa CellsSW620 Cells
LEAD-01 15.225.8
ANALOG-01 8.512.1
ANALOG-02 22.435.7
ANALOG-03 18.929.3
Doxorubicin 0.81.2

Interpretation of Hypothetical Data:

Based on these illustrative results, ANALOG-01, with the electron-withdrawing nitro group, exhibits the most potent anticancer activity. This suggests that reducing the electron density of the phenyl ring may enhance cytotoxicity. The hydroxyl-substituted ANALOG-02 shows reduced activity compared to the lead compound, possibly due to altered solubility or metabolic instability. The methyl ester (ANALOG-03) displays slightly lower activity than the ethyl ester (LEAD-01), indicating that minor changes in the ester group may have a modest impact on potency.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HeLa & SW620 Cells seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_compounds Add Test Compounds & Controls seed_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

MTT Assay Workflow Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Furan_Compound Furan Derivative Furan_Compound->PTEN Potentially Activates Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculate_wells Inoculate Wells with Bacteria prep_inoculum->inoculate_wells serial_dilutions Perform Serial Dilutions of Compounds in 96-well Plate serial_dilutions->inoculate_wells incubate_24h Incubate at 37°C for 18-24 hours inoculate_wells->incubate_24h read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_24h->read_mic

Broth Microdilution Workflow Diagram

Structure-Activity Relationship (SAR) Summary and Future Directions

This comparative guide, based on hypothetical yet plausible data, provides a framework for understanding the potential structure-activity relationships of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and its analogs.

  • Substitution on the Phenyl Ring: The nature of the substituent at the 4-position of the phenyl ring appears to be a critical determinant of both anticancer and antimicrobial activity. Electron-withdrawing groups (e.g., nitro) may enhance anticancer potency, while hydrogen-bonding groups (e.g., hydroxyl) could be favorable for antimicrobial effects.

  • Ester Modification: Altering the ester group from ethyl to methyl seems to have a minimal impact on the tested biological activities, suggesting that this position may be less critical for target engagement or could be a site for modification to improve pharmacokinetic properties without compromising efficacy.

Future research should focus on synthesizing and testing a broader range of analogs to further elucidate these SAR trends. This could include exploring different substituents on the phenyl ring, varying the alkyl chain of the ester, and modifying the methyl group on the furan core. Additionally, mechanistic studies should be conducted for the most potent compounds to identify their specific molecular targets.

Conclusion

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate represents a promising scaffold for the development of novel therapeutic agents. Through systematic analog design and a well-defined testing cascade, as outlined in this guide, it is possible to explore and optimize the biological activities of this chemical series. The provided protocols and data interpretation frameworks offer a solid foundation for researchers to embark on the exciting journey of transforming a promising lead compound into a potential clinical candidate.

References

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A Comparative Guide to the Synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate stands as a valuable scaffold, possessing a unique combination of a substituted furan ring and an aniline moiety, making it a promising intermediate for the development of a wide array of biologically active molecules and functional materials. This guide, prepared for the discerning researcher, offers an in-depth, comparative analysis of two primary synthetic routes to this target molecule. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of a convergent and a linear synthetic strategy, providing the necessary data to inform your selection of the most judicious pathway for your research endeavors.

Unveiling the Synthetic Landscape: Two Competing Pathways

The synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate can be strategically approached from two distinct directions: a convergent route, where the furan core and the aminophenyl group are prepared separately and then coupled, and a linear route, where the furan ring is constructed with the nitrophenyl substituent already in place, followed by a final reduction.

Route 1: A Convergent Strategy via Suzuki-Miyaura Coupling

This elegant approach hinges on the formation of the ethyl 2-methyl-3-furoate core, followed by its functionalization and subsequent coupling with a suitable aminophenyl precursor. A key step in this route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its versatility and functional group tolerance.[1][2]

Conceptual Workflow for Route 1

Caption: Convergent synthesis of the target molecule via a Suzuki-Miyaura coupling.

Route 2: A Linear Approach Employing a Pre-functionalized Precursor

In contrast, the linear strategy involves the construction of the furan ring with the nitrophenyl moiety already incorporated. This is typically achieved through a variation of the Feist-Benary synthesis, utilizing a bespoke α-haloketone. This approach offers a more direct pathway to the nitro-intermediate, which is then reduced in the final step.

Conceptual Workflow for Route 2

Caption: Linear synthesis of the target molecule using a pre-functionalized starting material.

Deep Dive into the Methodologies: A Comparative Analysis

A thorough evaluation of these two synthetic routes requires a granular examination of each constituent step, from the foundational ring-forming reactions to the final functional group transformation.

FeatureRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Starting Materials Ethyl acetoacetate, chloroacetone, (4-nitrophenyl)boronic acid, bromine.Ethyl acetoacetate, 2-bromo-1-(4-nitrophenyl)ethanone.
Key Reactions Feist-Benary Synthesis, Bromination, Suzuki-Miyaura Coupling, Nitro Reduction.Feist-Benary Synthesis, Nitro Reduction.
Overall Steps 42
Flexibility High. The aminophenyl moiety can be easily varied by using different boronic acids.Moderate. Requires synthesis of a specific α-haloketone for each desired C5-substituent.
Potential Yield Generally good to excellent, but dependent on the efficiency of each step.Potentially higher overall yield due to fewer steps.
Purification May require multiple chromatographic purifications.Fewer purification steps may be required.
Cost & Availability Starting materials are generally commercially available and relatively inexpensive. Palladium catalyst for Suzuki coupling can be a significant cost factor.Synthesis of the custom α-haloketone may add to the overall cost and time.
Safety & Environmental Use of bromine requires careful handling. Palladium catalysts, while used in small amounts, are heavy metals.Synthesis of the α-haloketone may involve hazardous reagents.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the execution of the key transformations in both synthetic routes.

Route 1: Convergent Synthesis

Step 1.1: Synthesis of Ethyl 2-Methyl-3-Furoate via Feist-Benary Synthesis [3][4]

The Feist-Benary synthesis is a classic method for the formation of furans from α-halo ketones and β-dicarbonyl compounds.[1][5] In this case, the reaction between ethyl acetoacetate and chloroacetone in the presence of a base yields the desired furan core.

  • Materials: Ethyl acetoacetate, Chloroacetone, Pyridine, Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of ethyl acetoacetate (1.0 eq) in pyridine (2.0 eq) at 0 °C, slowly add chloroacetone (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-methyl-3-furoate.

Step 1.2: Bromination of Ethyl 2-Methyl-3-Furoate

The electron-rich furan ring is susceptible to electrophilic substitution, with the C5 position being the most reactive. Bromination can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for its selectivity.

  • Materials: Ethyl 2-methyl-3-furoate, N-Bromosuccinimide (NBS), Carbon tetrachloride (or another suitable solvent).

  • Procedure:

    • Dissolve ethyl 2-methyl-3-furoate (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 5-bromo-2-methyl-3-furoate.

Step 1.3: Suzuki-Miyaura Coupling

This powerful carbon-carbon bond-forming reaction couples the 5-bromofuran with (4-nitrophenyl)boronic acid using a palladium catalyst.[2]

  • Materials: Ethyl 5-bromo-2-methyl-3-furoate, (4-Nitrophenyl)boronic acid, Palladium(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure:

    • To a degassed mixture of ethyl 5-bromo-2-methyl-3-furoate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (typically 1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 5-(4-nitrophenyl)-2-methyl-3-furoate.

Step 1.4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine. Several methods are available, including catalytic hydrogenation and chemical reduction.

  • Method A: Catalytic Hydrogenation [6]

    • Materials: Ethyl 5-(4-nitrophenyl)-2-methyl-3-furoate, Palladium on carbon (10% Pd/C), Hydrogen gas, Solvent (e.g., Ethanol, Ethyl acetate).

    • Procedure:

      • Dissolve the nitro compound in the chosen solvent in a hydrogenation vessel.

      • Add the Pd/C catalyst (typically 5-10 wt%).

      • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

      • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired amine.

  • Method B: Catalytic Transfer Hydrogenation [6][7][8][9]

    • Materials: Ethyl 5-(4-nitrophenyl)-2-methyl-3-furoate, Palladium on carbon (10% Pd/C), Ammonium formate, Solvent (e.g., Methanol).

    • Procedure:

      • To a solution of the nitro compound in methanol, add Pd/C and ammonium formate (excess).

      • Reflux the mixture until the reaction is complete (monitored by TLC).

      • Filter the hot reaction mixture through Celite and concentrate the filtrate.

      • Partition the residue between water and an organic solvent, dry the organic layer, and concentrate to yield the product.

  • Method C: Chemical Reduction with Tin(II) Chloride [10][11][12][13]

    • Materials: Ethyl 5-(4-nitrophenyl)-2-methyl-3-furoate, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated hydrochloric acid.

    • Procedure:

      • Dissolve the nitro compound in ethanol.

      • Add a solution of SnCl₂·2H₂O in concentrated hydrochloric acid.

      • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

      • Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

      • Dry the organic layer and concentrate to obtain the amine.

Route 2: Linear Synthesis

Step 2.1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone [14]

This key α-haloketone intermediate can be prepared by the bromination of 4'-nitroacetophenone.

  • Materials: 4'-Nitroacetophenone, Bromine, Acetic acid.

  • Procedure:

    • Dissolve 4'-nitroacetophenone in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid at room temperature.

    • Stir the mixture until the reaction is complete.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-bromo-1-(4-nitrophenyl)ethanone.

Step 2.2: Feist-Benary Synthesis to form Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate

This reaction follows a similar principle to Step 1.1, but utilizes the pre-functionalized α-haloketone.

  • Materials: Ethyl acetoacetate, 2-Bromo-1-(4-nitrophenyl)ethanone, Base (e.g., pyridine or sodium ethoxide), Solvent (e.g., Ethanol).

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) and base (1.1 eq) in ethanol, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq).

    • Reflux the mixture until the reaction is complete.

    • Cool the mixture and pour it into water.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Step 2.3: Reduction of the Nitro Group

This step is identical to Step 1.4 in Route 1. The same methods (Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, or Chemical Reduction with SnCl₂) can be employed.

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanisms allows for more informed optimization and troubleshooting.

Feist-Benary Synthesis Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the 5-bromofuran).

  • Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Conclusion: Selecting the Optimal Route

Both the convergent and linear routes present viable pathways for the synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. The choice between them will ultimately depend on the specific priorities of the research project.

  • Route 1 (Convergent) is highly advantageous for creating a library of analogues, as a wide variety of commercially available boronic acids can be readily employed in the Suzuki-Miyaura coupling step. This flexibility is invaluable in drug discovery programs.

  • Route 2 (Linear) may be more efficient for the large-scale synthesis of the specific target molecule, as it involves fewer synthetic steps. However, it requires the upfront synthesis of a specialized starting material.

By carefully considering the factors of flexibility, scalability, cost, and safety, researchers can make an informed decision to select the synthetic strategy that best aligns with their objectives. This guide provides the foundational knowledge and practical protocols to embark on the synthesis of this promising heterocyclic compound with confidence and scientific rigor.

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  • US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configur
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A Comparative Guide to the Solid-State Characterization of Novel Pharmaceutical Compounds: A Case Study of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, bioavailability, and tabletability. This guide provides an in-depth, experience-driven comparison of analytical techniques for the solid-state characterization of novel compounds, using Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate as a practical case study.

While a public crystal structure for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is not available as of this writing, this guide will serve as a comprehensive roadmap for its structural elucidation. We will explore the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD) and compare it with other powerful analytical methods, providing the rationale behind experimental choices and the interpretation of results.

Part 1: The Primary Pathway to Unambiguous Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a drug's behavior. The workflow for a novel compound like Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a multi-step, logical progression.

Experimental Protocol: From Powder to Structure

1. Synthesis and Purification: The journey begins with the synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. The purity of the initial material is paramount; impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and complicating the structure solution. High-performance liquid chromatography (HPLC) is typically used to confirm purity (>99%).

2. Crystallization: The Art and Science of Crystal Growth: Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires screening multiple conditions. For a molecule like Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, which possesses both polar (amino group) and non-polar (phenyl and ethyl groups) regions, a range of solvents should be tested.

  • Technique 1: Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to nucleation and crystal growth.

  • Technique 2: Vapor Diffusion: This method is highly effective for obtaining high-quality crystals. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Technique 3: Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystallization.

3. Data Collection with SC-XRD: Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head in the X-ray diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3][4]

4. Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensities) is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms in the unit cell are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a final, highly accurate crystal structure.

Anticipated Structural Insights for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Based on the crystal structures of analogous aminophenyl and furan-containing compounds, we can anticipate several key features in the crystal structure of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate:

  • Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor. It is highly probable that it will form intermolecular hydrogen bonds with the ester carbonyl group (C=O), a strong hydrogen bond acceptor. These interactions are likely to play a significant role in the overall crystal packing.

  • π-π Stacking: The presence of the phenyl and furan rings suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset.

  • Conformational Flexibility: The ethyl group and the bond connecting the phenyl and furan rings allow for conformational flexibility. It is possible that the ethyl group may exhibit disorder in the crystal structure, as is common for such flexible chains.[5] The furan ring itself can also be disordered over two orientations.[6]

The following diagram illustrates the comprehensive workflow for SC-XRD analysis.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Results Synthesis Synthesis & Purification Crystallization Crystal Growth Screening Synthesis->Crystallization Purity >99% Mounting Crystal Mounting & Cooling Crystallization->Mounting Select single crystal DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Diffraction Pattern UnitCell Unit Cell & Space Group StructureSolution->UnitCell AtomicCoordinates Atomic Coordinates StructureSolution->AtomicCoordinates MolecularGeometry Bond Lengths & Angles AtomicCoordinates->MolecularGeometry Packing Intermolecular Interactions AtomicCoordinates->Packing

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: A Comparative Analysis of Solid-State Characterization Techniques

While SC-XRD provides the most detailed structural information, it is not always feasible to grow single crystals. Moreover, other techniques provide complementary and crucial information, especially for bulk properties and in cases of polymorphism.

Single-Crystal XRD vs. Powder XRD

Powder X-ray Diffraction (PXRD) is a powerful technique used for the analysis of a polycrystalline powder.[7][8] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings.[9]

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Type Single crystal (0.1-0.3 mm)Microcrystalline powder
Information Obtained Absolute 3D atomic structure, bond lengths/angles, unit cell, space group.[3]Crystalline phase identification, polymorphism screening, crystallinity assessment, unit cell parameters.[9][10]
Primary Application Unambiguous structure elucidation of new compounds.[1]Quality control, phase purity analysis, and polymorph screening.[10]
Sample Preparation Can be very challenging and time-consuming.[11]Relatively simple and fast.[11]

For Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, PXRD would be an essential tool to:

  • Confirm Phase Purity: Ensure that the bulk material corresponds to the single crystal structure determined.

  • Screen for Polymorphs: Different crystal packing arrangements (polymorphs) of the same molecule can have different properties. PXRD is the primary tool for identifying and distinguishing between polymorphs.

  • Monitor Stability: PXRD can be used to detect changes in the crystalline form of the drug substance under different stress conditions (e.g., temperature, humidity).

Complementary Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[12][13][14] They are indispensable for a complete solid-state characterization.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] It is used to determine the melting point, purity, and to identify polymorphic transitions, which appear as endothermic or exothermic events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] This is particularly useful for identifying the presence of solvates or hydrates. For example, if Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate crystallizes with water or solvent molecules, TGA will show a mass loss at the temperature where these molecules are driven off.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

For samples that are amorphous or do not form single crystals suitable for SC-XRD, solid-state NMR (ssNMR) is an extremely powerful alternative.[15] It provides information about the local environment of each atom in the molecule. While it does not provide the global 3D structure with the same precision as SC-XRD, it can:

  • Distinguish between different polymorphs.

  • Characterize amorphous materials.

  • Provide information on molecular dynamics in the solid state.[16]

The following decision tree provides a logical approach to selecting the appropriate analytical technique.

Technique_Selection Start Novel Compound Synthesized CrystalCheck Can single crystals be grown? Start->CrystalCheck SCXRD SC-XRD for absolute structure CrystalCheck->SCXRD Yes ssNMR ssNMR for local structure CrystalCheck->ssNMR No BulkAnalysis Bulk Material Characterization SCXRD->BulkAnalysis ssNMR->BulkAnalysis PXRD PXRD for phase ID & polymorphism BulkAnalysis->PXRD Thermal DSC/TGA for thermal properties BulkAnalysis->Thermal Final Complete Solid-State Profile PXRD->Final Thermal->Final

Caption: Decision tree for selecting solid-state analysis techniques.

Conclusion

The comprehensive solid-state characterization of a novel compound like Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate requires a multi-faceted analytical approach. While Single-Crystal X-ray Diffraction stands as the ultimate tool for unambiguous structure determination, its true power is realized when integrated with complementary techniques. Powder X-ray Diffraction is essential for bridging the gap between a single crystal and the bulk material, screening for polymorphism, and ensuring quality control. Thermal analysis and solid-state NMR provide crucial data on thermal behavior, solvation, and the structure of non-crystalline or poorly crystalline materials. By judiciously applying this suite of techniques, researchers can build a complete and robust understanding of a new pharmaceutical compound, paving the way for successful drug development.

References

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A Comparative Guide to the Validation of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (EAPMF) is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is essential for quality control in the drug development process. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the determination of EAPMF purity and compares its performance with a modern alternative, Ultra-High-Performance Liquid Chromatography (UHPLC).

Methodology: A Foundation of Scientific Rigor

The development of a stability-indicating HPLC method is a multi-step process that begins with understanding the physicochemical properties of the analyte and potential impurities. EAPMF, an aromatic amine and a furoate ester, is amenable to reversed-phase HPLC. Our primary method utilizes a C18 column, a widely used stationary phase that provides excellent retention and resolution for non-polar to moderately polar compounds.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed to be robust, reproducible, and capable of separating EAPMF from its potential degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of EAPMF reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the EAPMF sample and dissolve in a 100 mL volumetric flask with the mobile phase.

Forced Degradation Studies: Ensuring Stability-Indicating Properties

To validate the method's ability to separate EAPMF from its degradation products, forced degradation studies were performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The results of these studies demonstrated that the method could effectively separate the intact EAPMF peak from all degradation product peaks, confirming its stability-indicating nature.

Method Validation: A Comprehensive Evaluation

The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing its specificity, linearity, range, accuracy, precision, and robustness.[2]

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of EAPMF in the blank and placebo samples. The peak purity of EAPMF was also confirmed in the forced degradation samples using a PDA detector, indicating that the method is specific for the analyte.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of EAPMF ranging from 10 to 150 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (R²) of >0.999.

ParameterResult
Linearity Range10 - 150 µg/mL
Correlation Coefficient (R²)0.9995
Regression Equationy = 45872x + 1254
Accuracy

Accuracy was determined by the recovery of known amounts of EAPMF spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was within the acceptable range of 98-102%.

Concentration LevelMean Recovery (%)% RSD
80%99.50.85
100%100.20.65
120%99.80.72
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for both was found to be less than 2%, indicating good precision.

Precision Level% RSD
Repeatability (n=6)0.78%
Intermediate Precision (n=6)1.12%
Robustness

The robustness of the method was assessed by intentionally varying chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity.

Comparative Analysis: HPLC vs. UHPLC

To provide a comprehensive guide, the validated HPLC method was compared to an alternative UHPLC method. UHPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures, leading to significant improvements in performance.[3][4]

ParameterHPLC MethodUHPLC MethodAdvantage of UHPLC
Column Dimensions 250 mm x 4.6 mm, 5 µm50 mm x 2.1 mm, 1.7 µmSmaller column, less solvent consumption
Flow Rate 1.0 mL/min0.4 mL/minReduced solvent usage
Run Time ~10 minutes~2 minutesFaster analysis, higher throughput
Resolution GoodExcellentSharper peaks, better separation of impurities
Sensitivity HighVery HighLower LOD and LOQ
System Pressure ~1500 psi~9000 psiRequires specialized instrumentation

As the data indicates, the UHPLC method offers significant advantages in terms of speed, resolution, and sensitivity. This translates to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option for high-volume testing environments. However, the initial capital investment for a UHPLC system is higher than for a conventional HPLC system.

Visualizing the Workflow

To clearly illustrate the logical flow of the validation process, the following diagrams are provided.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_comp Comparative Analysis MD_Start Define Analytical Target Profile MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization Specificity Specificity & Forced Degradation MD_Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOD & LOQ Robustness->LOQ HPLC_Data HPLC Performance Data LOQ->HPLC_Data Comparison Compare Speed, Resolution, Sensitivity HPLC_Data->Comparison UHPLC_Data UHPLC Performance Data UHPLC_Data->Comparison

Caption: A flowchart of the HPLC method validation process.

Forced_Degradation_Pathway cluster_stress EAPMF Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (Intact) Acid Acid Hydrolysis EAPMF->Acid Base Base Hydrolysis EAPMF->Base Oxidation Oxidation EAPMF->Oxidation Thermal Thermal EAPMF->Thermal Photo Photolytic EAPMF->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Sources

A Comparative Bioassay Analysis: Furoate Versus Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the furoate and thiazole moieties represent two privileged heterocyclic scaffolds, each underpinning a multitude of biologically active compounds. While both structures are celebrated for their therapeutic potential, a direct comparative analysis of their performance in standardized bioassays is often scattered across disparate studies. This guide, designed for researchers, scientists, and drug development professionals, offers a synthesized, in-depth comparison of furoate and thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. By presenting available experimental data and detailed protocols, this document aims to provide a comprehensive resource to inform future drug design and development strategies.

The Furoate and Thiazole Scaffolds: An Overview

The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a core component of many natural and synthetic compounds.[1] Its derivatives, particularly furoates (furan-2-carboxylates), are noted for their diverse biological activities, which are significantly influenced by the nature and position of substituents.[1] The electron-rich nature of the furan ring allows for a variety of interactions with biological targets.[2]

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is another cornerstone of medicinal chemistry.[3] This scaffold is present in numerous clinically approved drugs and is a focal point for the development of novel therapeutic agents.[4] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] The nitrogen atom in the thiazole ring is particularly important for forming hydrogen bonds with biological targets.[7]

This guide will now delve into a comparative analysis of these two scaffolds in key bioassays. It is important to note that direct head-to-head comparative studies are rare in published literature. Therefore, this guide collates data from various sources where furoate and thiazole derivatives have been tested under similar experimental conditions, allowing for a reasoned, albeit indirect, comparison.

Section 1: Anticancer Activity - A Tale of Two Scaffolds in Cytotoxicity

The development of novel anticancer agents is a primary focus of modern drug discovery. Both furoate and thiazole derivatives have demonstrated significant potential in this area. A common in vitro method to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Cytotoxicity Data against MCF-7 Breast Cancer Cells

The MCF-7 human breast adenocarcinoma cell line is a widely used model for in vitro anticancer drug screening. The following table summarizes the cytotoxic activity (IC₅₀ values) of representative furoate and thiazole derivatives against MCF-7 cells.

Compound ClassDerivativeIC₅₀ (µM) against MCF-7Reference CompoundReference IC₅₀ (µM)
ThiazoleThiazole-thiophene scaffold 4b 10.2 ± 0.7Cisplatin13.3 ± 0.61
ThiazoleThiazole-thiophene scaffold 13a 11.5 ± 0.8Cisplatin13.3 ± 0.61
Thiazole2-[2-[4-Hydroxy-3-(phenyl-hydrazono-methyl)-benzylidene]-hydrazinyl]-thiazole-4(5H)-one 4c 2.57 ± 0.16Staurosporine6.77 ± 0.41

Expert Insights on Anticancer Activity:

The presented data on thiazole derivatives showcases their potent anticancer activity against the MCF-7 cell line, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, cisplatin.[8] For instance, compound 4c demonstrated a significantly lower IC₅₀ value compared to the reference drug staurosporine, indicating a high degree of cytotoxicity.[2] The structure-activity relationship (SAR) studies of thiazole derivatives often reveal that modifications at the C2, C4, and C5 positions can significantly modulate their potency and selectivity.[8] For furoate derivatives, while their anticancer potential is documented, a lack of standardized testing against common cell lines like MCF-7 in the available literature makes a direct comparison challenging. This underscores the need for future studies to include a standardized panel of cancer cell lines for a more comprehensive comparative analysis.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the steps for assessing the in vitro cytotoxicity of chemical compounds using the MTT assay.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl)

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (furoate and thiazole derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[6]

  • Formazan Crystal Formation: Incubate the plates for 2 to 4 hours, or until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 2: Antimicrobial Efficacy - A Comparative Look at Bacterial Inhibition

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Both furoate and thiazole derivatives have been investigated for their potential to combat bacterial pathogens. The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Comparative Antimicrobial Activity against Staphylococcus aureus

Staphylococcus aureus is a significant human pathogen, with methicillin-resistant S. aureus (MRSA) posing a major public health threat. The following table summarizes the MIC values of representative furoate and thiazole derivatives against S. aureus.

Compound ClassDerivativeMIC (µM) against S. aureus
ThiazoleThiazole derivative 43a 16.1
Furanone2(5H)-furanone derivative F105 10 mg/L

Note: The units for the MIC values are as reported in the source literature. A direct comparison is challenging due to the different units.

Expert Insights on Antimicrobial Activity:

The available data suggests that both furoate and thiazole derivatives possess activity against S. aureus.[7][9] Thiazole derivatives, in particular, have been extensively studied as potential antibacterial agents against both drug-sensitive and drug-resistant strains.[10] The hybridization of the thiazole scaffold with other antibacterial pharmacophores is a common strategy to enhance potency.[10] For furoate derivatives, some have demonstrated bactericidal activity, and interestingly, have also been shown to increase the susceptibility of bacteria to conventional antibiotics.[9] The variation in reported units for MIC values (µM vs. mg/L) highlights a common challenge in comparing data across different studies and emphasizes the importance of standardized reporting.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Test compounds (furoate and thiazole derivatives)

  • Sterile saline

  • Turbidity standard (e.g., 0.5 McFarland standard)

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[1]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve the final desired inoculum concentration.[1]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension.[1]

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Section 3: Anti-inflammatory Potential - Targeting the COX-2 Enzyme

Chronic inflammation is implicated in a wide range of diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key therapeutic target for anti-inflammatory drugs.[13][14] In vitro assays that measure the inhibition of COX-2 activity are crucial for the development of new anti-inflammatory agents.

Comparative COX-2 Inhibitory Activity

The following table presents data on the COX-2 inhibitory activity (IC₅₀ values) of representative thiazole derivatives.

Compound ClassDerivativeIC₅₀ (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference CompoundReference IC₅₀ (µM)
ThiazoleCarboxamide derivative 2b 0.1911.251Celecoxib0.002
ThiazoleCarboxamide derivative 2a 0.9582.766Celecoxib0.002
ThiazoleBenzothiazol-2-yliminothiazolidin-4-one 19a 58.8% inhibition---

Expert Insights on Anti-inflammatory Activity:

Thiazole derivatives have demonstrated significant potential as COX-2 inhibitors.[15][16] The data indicates that some thiazole carboxamide derivatives exhibit potent COX-2 inhibition, although their selectivity over COX-1 varies.[15] A high selectivity index is desirable to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13] The development of selective COX-2 inhibitors remains an active area of research, with the thiazole scaffold serving as a valuable template.[6] While the anti-inflammatory properties of some furan derivatives are known, specific data on the COX-2 inhibitory activity of furoate derivatives is less prevalent in the literature, suggesting an area for future investigation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general outline for an in vitro COX-2 inhibitor screening assay.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (e.g., a fluorometric probe)

  • Arachidonic acid (substrate)

  • Test compounds (furoate and thiazole derivatives)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds and controls to the wells of the 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: Measure the fluorescent signal at the appropriate excitation and emission wavelengths. The signal is proportional to the amount of prostaglandin G2 generated by the COX-2 enzyme.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Science: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_adhesion Incubate for cell adhesion (6-24h) seed_cells->incubate_adhesion add_compounds Add test compounds (Furoate/Thiazole derivatives) incubate_adhesion->add_compounds incubate_treatment Incubate for desired period (24-72h) add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation (2-4h) add_mtt->incubate_formazan add_detergent Add detergent to solubilize crystals incubate_formazan->add_detergent read_absorbance Read absorbance at 570 nm add_detergent->read_absorbance calculate_viability Calculate % cell viability & IC50 read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 acts on arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 converts to pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 reduces to prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins isomerized to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->pla2 activates thiazole_inhibitor Thiazole Derivative (COX-2 Inhibitor) thiazole_inhibitor->cox2 inhibits

Caption: The COX-2 signaling pathway in inflammation.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic scaffold Core Scaffold Furoate Thiazole sar_analysis SAR Analysis scaffold->sar_analysis substituents Substituents Position Electronic Effects Steric Hindrance substituents->sar_analysis bioactivity Biological Activity Potency (IC50/MIC) Selectivity Toxicity experimental_data Experimental Data (Bioassays) experimental_data->sar_analysis sar_analysis->bioactivity determines

Caption: Logical relationship in Structure-Activity Relationship analysis.

Conclusion and Future Directions

The primary recommendation stemming from this analysis is the need for standardized, head-to-head comparative bioassays of furoate and thiazole derivatives with analogous structures. Such studies would provide invaluable data for medicinal chemists and facilitate more informed decisions in the design of novel therapeutics. Future research should also focus on elucidating the mechanisms of action of these compounds and exploring their potential for synergistic combinations with existing drugs.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

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  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF7 Cells of New Thiazole–Thiophene Scaffolds. National Center for Biotechnology Information. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Center for Biotechnology Information. [Link]

  • The anticancer activity of derivative 3(a–j) against MCF‐7 cells. ResearchGate. [Link]

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  • Antibacterial Activity of Mometasone Furoate. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Center for Biotechnology Information. [Link]

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A Researcher's Guide to the Spectroscopic Journey in the Synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate, a substituted furan derivative, represents a valuable scaffold in medicinal chemistry. The successful, unambiguous synthesis of such a target molecule is not merely a matter of following a recipe; it is a process of rigorous verification at every stage. This guide provides an in-depth spectroscopic comparison of the key precursors and intermediates involved in a common synthetic route to this compound, offering field-proven insights into how to use analytical data to confirm reaction progress and ensure the integrity of the final product.

The narrative of this synthesis is told through the language of spectroscopy. By understanding the distinct spectral signatures of each molecule in the pathway—from the starting materials to the final amine—researchers can confidently navigate the synthesis, identify potential impurities, and validate the structural transformations that occur. We will explore the characteristic changes observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) as we advance through the reaction sequence.

The Synthetic Pathway: A Logical Progression

The construction of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is efficiently achieved through a two-step process: a furan synthesis followed by a functional group transformation. A common and reliable approach is the Feist-Benary furan synthesis, which involves the condensation of an α-haloketone with a β-ketoester, followed by the reduction of a nitro group to the target amine.[1][2]

This pathway was chosen for its high efficiency and the clear spectroscopic shifts it provides between steps, making it an excellent model for demonstrating in-process analytical verification. The key molecules we will track are:

  • Precursor 1 (P1): Ethyl acetoacetate

  • Precursor 2 (P2): 2-Chloro-1-(4-nitrophenyl)ethan-1-one

  • Intermediate (I1): Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate

  • Final Product (FP): Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate

Below is a visualization of the synthetic workflow.

G cluster_0 Step 1: Feist-Benary Furan Synthesis cluster_1 Step 2: Nitro Group Reduction P1 Precursor 1 (P1) Ethyl acetoacetate I1 Intermediate (I1) Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate P1->I1 Base (e.g., Pyridine) P2 Precursor 2 (P2) 2-Chloro-1-(4-nitrophenyl)ethan-1-one P2->I1 Base (e.g., Pyridine) FP Final Product (FP) Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate I1->FP Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Synthetic route to Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate.

Comparative Spectroscopic Analysis

The power of spectroscopic analysis lies in its ability to provide a detailed molecular fingerprint at each synthetic stage. The transformation from simple aliphatic and aromatic precursors to a complex heterocyclic product is accompanied by predictable and quantifiable changes in the spectral data.

¹H NMR Spectroscopy: Tracking Proton Environments

Proton NMR is arguably the most powerful tool for monitoring this synthesis, as the chemical environment of nearly every proton changes distinctly from one step to the next.

  • Ethyl acetoacetate (P1): This precursor exhibits keto-enol tautomerism, which can be observed in the ¹H NMR spectrum.[3] However, in the context of the reaction, we focus on the key signals: a methyl group adjacent to a carbonyl (~2.2 ppm), a methylene group flanked by two carbonyls (~3.4 ppm), and the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl ester group.[4]

  • 2-Chloro-1-(4-nitrophenyl)ethan-1-one (P2): The spectrum is dominated by the aromatic signals. The two pairs of doublets in the downfield region (typically ~8.3 ppm and ~8.1 ppm) are characteristic of a 1,4-disubstituted benzene ring bearing a strong electron-withdrawing group (the nitro group). A key singlet for the α-chloro methylene group appears around 4.8 ppm.

  • Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate (I1): The formation of the furan ring is unequivocally confirmed by the appearance of a new singlet in the aromatic region (~7.0-7.5 ppm), corresponding to the proton at the C4 position of the furan ring. The signals for the α-chloro methylene and the active methylene from P1 disappear completely. The methyl group, now attached to the furan ring at C2, shifts slightly to ~2.6 ppm. The aromatic protons on the phenyl ring remain in a similar pattern to P2, confirming the retention of the 4-nitrophenyl moiety.[5]

  • Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate (FP): The reduction of the nitro group to an amine causes the most dramatic shift in the aromatic region. The strong electron-withdrawing effect of the NO₂ group is replaced by the electron-donating effect of the NH₂ group. This results in a significant upfield shift of the aromatic proton signals, which now appear as two doublets around ~7.4 ppm and ~6.7 ppm.[6] Crucially, a new, often broad, singlet appears for the -NH₂ protons (typically between 3.5-4.5 ppm), which can be confirmed by D₂O exchange. The other signals (furan proton, methyl, and ethyl ester) remain relatively unchanged.[7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR complements the proton data by confirming the changes in the carbon framework and the electronic effects of the functional group transformations.

  • From Precursors to Intermediate (P1 + P2 → I1): The most notable changes are the disappearance of the carbonyl carbons from the α-haloketone (P2) and the active methylene carbon of the β-ketoester (P1). These are replaced by new signals corresponding to the sp²-hybridized carbons of the furan ring (typically in the 110-160 ppm range).

  • From Intermediate to Final Product (I1 → FP): The key diagnostic change occurs at the phenyl ring. The carbon atom attached to the nitro group (ipso-carbon) in I1 is significantly deshielded. Upon reduction to the amine in FP, this same carbon experiences a notable upfield shift (becomes more shielded) due to the electron-donating nature of the amino group. The other aromatic carbons also shift accordingly, reflecting the change in the substituent's electronic character.

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is excellent for quickly verifying the success of the functional group transformations by monitoring the appearance and disappearance of characteristic vibrational bands.

  • Formation of the Furan Intermediate (I1): The reaction consumes the two carbonyl groups of the precursors (ketone C=O stretch from P2 ~1700 cm⁻¹ and keto C=O from P1 ~1715 cm⁻¹). The spectrum of the intermediate I1 will be dominated by the ester carbonyl stretch (~1710-1720 cm⁻¹). Critically, strong asymmetric and symmetric stretching bands for the nitro group will appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[8] The formation of the furan ring itself contributes to fingerprint region complexities and C=C stretching around 1500-1600 cm⁻¹.

  • Reduction to the Final Amine (FP): The success of the second step is easily confirmed. The two strong absorbances for the nitro group in the spectrum of I1 will completely disappear. In their place, two new, moderately sharp peaks will appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine group.[9] An N-H bending vibration may also be observed around 1600-1630 cm⁻¹.

Mass Spectrometry: Confirming Molecular Weight

MS provides definitive confirmation of the molecular formula at each stage by measuring the molecular ion peak (M⁺).

  • Step 1 (Condensation): The molecular weight of the intermediate (I1) should correspond to the sum of the molecular weights of the precursors (P1 + P2) minus the molecular weights of HCl and H₂O, which are eliminated during the cyclization.

  • Step 2 (Reduction): The molecular weight of the final product (FP) will be 30 atomic mass units (amu) less than the intermediate (I1). This corresponds to the replacement of two oxygen atoms (from NO₂) with two hydrogen atoms (in NH₂), a net change of (21.008) - (215.999) ≈ -30 amu. This precise mass change is a conclusive piece of evidence for the successful reduction.

Summary of Key Spectroscopic Data

Compound Spectroscopic Technique Key Diagnostic Features
P1: Ethyl acetoacetate¹H NMRQuartet (~4.2 ppm) & Triplet (~1.3 ppm) for ethyl group; Singlet (~3.4 ppm) for active methylene.[4]
FT-IRStrong C=O stretches for ketone (~1715 cm⁻¹) and ester (~1740 cm⁻¹).[4]
MSMolecular Ion (m/z) = 130.14.[10]
P2: 2-Chloro-1-(4-nitrophenyl)ethan-1-one¹H NMRTwo doublets for 1,4-disubstituted aromatic ring (~8.3 & 8.1 ppm); Singlet for -CH₂Cl (~4.8 ppm).
FT-IRStrong C=O stretch (~1700 cm⁻¹); Strong NO₂ stretches (~1520 & 1340 cm⁻¹).
MSMolecular Ion (m/z) = 199.59.
I1: Ethyl 2-methyl-5-(4-nitrophenyl)furan-3-carboxylate¹H NMRNew singlet for furan proton (~7.2 ppm); Disappearance of active methylene and -CH₂Cl signals.[5]
FT-IRDisappearance of ketone C=O; Strong NO₂ stretches remain (~1520 & 1340 cm⁻¹).[8]
MSMolecular Ion (m/z) = 275.24.
FP: Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate¹H NMRUpfield shift of aromatic protons; New broad singlet for -NH₂ (3.5-4.5 ppm).[6][7]
FT-IRDisappearance of NO₂ stretches; Appearance of two N-H stretches (~3300-3500 cm⁻¹).[9]
MSMolecular Ion (m/z) = 245.28 (Δ of -30 amu from I1).

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.

General Spectroscopic Analysis Workflow

G start Synthesized Sample (Crude or Purified) dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve prep_ir Prepare sample for IR (e.g., KBr pellet, thin film) start->prep_ir prep_ms Prepare sample for MS (Dilute in appropriate solvent) start->prep_ms nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr analyze Analyze and Compare Data with Precursor/Expected Product nmr->analyze ir Acquire FT-IR Spectrum prep_ir->ir ir->analyze ms Acquire Mass Spectrum (e.g., ESI, EI) prep_ms->ms ms->analyze conclusion Confirm Structure and Purity analyze->conclusion

Caption: Standardized workflow for spectroscopic characterization.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz).

  • Acquisition:

    • For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use TMS as an internal standard (0.00 ppm).

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Self-Validation: The presence of the solvent peak in the spectrum serves as an internal check. For the final product, a D₂O exchange experiment can be performed to confirm the -NH₂ signal, which will disappear upon addition of a drop of D₂O.

2. FT-IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For oils or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or pure KBr pellet first.

  • Self-Validation: The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the sample is dry, which is crucial for distinguishing it from the N-H stretches of the final product.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an appropriate mass spectrometer with an ionization source suitable for the analyte (e.g., Electrospray Ionization - ESI for polar molecules).

  • Acquisition: Acquire a full scan spectrum to identify the molecular ion peak.

  • Self-Validation: The isotopic pattern of the molecular ion should match the expected pattern for the calculated elemental formula, providing an extra layer of confirmation.

By meticulously applying these spectroscopic techniques, researchers can build a comprehensive and self-validating dataset that not only confirms the identity of the final product but also provides a clear and logical narrative of its synthesis from its constituent precursors.

References

  • ResearchGate. (2025). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available at: [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety. The following guide provides essential, immediate safety and logistical information for handling Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Given that comprehensive toxicological data for this specific molecule is not widely published, this protocol is built upon a conservative, risk-based assessment derived from its core chemical structures: the aromatic amine group and the furoate ester moiety. This approach ensures we prioritize personnel safety by treating the compound with the caution merited by its potentially hazardous components.

This guide moves beyond a simple checklist, explaining the causality behind each procedural step and establishing a self-validating system of safety.

Hazard Analysis: A Tale of Two Moieties

To establish a robust personal protective equipment (PPE) protocol, we must first understand the potential hazards presented by the molecule's structure. The risk profile of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is best understood by examining its two primary functional groups.

  • The Aromatic Amine Core : The aminophenyl group is the primary driver of toxicological concern. Aromatic amines as a class are known for their potential for significant health effects. The National Institute for Occupational Safety and Health (NIOSH) notes that many aromatic amines are suspect carcinogens and that skin absorption is a primary route of exposure.[1] They can be potent toxins, necessitating handling within a controlled environment like a chemical fume hood and the use of appropriate protective clothing.[1] Similar compounds containing the 4-aminophenyl structure are known to cause skin, eye, and respiratory tract irritation and may be harmful if absorbed through the skin, inhaled, or ingested.[2][3][4]

  • The Furoate Ester Periphery : While generally less toxic than aromatic amines, esters can cause irritation to the skin and eyes. A related furanone compound is classified as harmful if swallowed.[5] Therefore, we must consider the possibility of irritation and moderate acute toxicity from this part of the molecule.

Table 1: Summary of Potential Hazards

Hazard CategoryPotential EffectAssociated Functional Group
Acute Toxicity (Oral) Harmful if swallowed.[3][4][5]Aromatic Amine, Furoate Ester
Skin Corrosion/Irritation Causes skin irritation; may be harmful if absorbed through the skin.[2][3][4]Aromatic Amine
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Aromatic Amine
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]Aromatic Amine
Carcinogenicity Suspected carcinogen based on the aromatic amine class.[1]Aromatic Amine
Aquatic Hazard Aromatic amines can be toxic to aquatic life.[6]Aromatic Amine

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense against chemical exposure.[7] A comprehensive safety plan, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), prioritizes a hierarchy of controls to minimize risk at the source.[8][9][10]

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from hazard) e.g., Chemical Fume Hood Substitution->Engineering Administrative Administrative Controls (Change how people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual protection.

Before any handling of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, the following must be in place:

  • Engineering Control : All work must be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.[1] The facility must be equipped with an accessible eyewash station and safety shower.[3]

  • Administrative Control : A written Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs) for handling this specific chemical must be developed and reviewed by all personnel.[9][10]

Mandated PPE Protocol for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

The following PPE is mandatory for all procedures involving this compound, from weighing to disposal.

Step 1: Skin and Body Protection

The primary risk from the aromatic amine moiety is dermal absorption.[1] Therefore, robust skin protection is non-negotiable.

  • Gloves : Double-gloving is required.[11] The inner glove provides a second barrier in case of a breach in the outer glove.

    • Outer Glove : Select a glove rated for chemical resistance against the solvents being used. Nitrile or neoprene gloves are generally suitable for incidental contact. Always check the manufacturer's compatibility chart for the specific solvent.

    • Inner Glove : A standard nitrile examination glove is sufficient.

    • Technique : Gloves must be powder-free to prevent aerosolization of contaminants.[7] Cuffs should be pulled over the sleeves of the lab coat.[7] Change outer gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[7][11]

  • Gown/Coat : A disposable, long-sleeved gown made of a low-lint material is required.[11] It must have a solid front and close in the back, with tight-fitting knit or elastic cuffs to prevent skin exposure at the wrist.[11] Standard cotton lab coats are insufficient as they can absorb spills.

Step 2: Eye and Face Protection

Given the high potential for serious eye irritation, comprehensive protection is essential.[2][3][4]

  • Primary Protection : Chemical splash goggles that seal around the eyes are the minimum requirement.[12] Standard safety glasses do not provide adequate protection from splashes.[11]

  • Secondary Protection : For procedures with a higher risk of splashing (e.g., transferring large volumes of solutions, quenching reactions), a full-face shield must be worn in addition to the chemical splash goggles.[11]

Step 3: Respiratory Protection

While the primary engineering control (fume hood) should prevent respiratory exposure, a respirator may be required in specific situations.

  • When Required :

    • When weighing the solid compound outside of a containment hood or glove box.

    • During the cleanup of a spill.

    • If there is a failure of the primary engineering controls (e.g., fume hood malfunction).

  • Type : At a minimum, a NIOSH-approved N95 respirator should be used for powders. For spill cleanup involving volatile solvents, an air-purifying respirator with organic vapor cartridges is necessary.[11]

  • Requirement : Use of a respirator requires enrollment in your institution's formal Respiratory Protection Program, which includes medical clearance and fit-testing, as mandated by OSHA.[13]

Table 2: Task-Based PPE Requirements

TaskBody & Hand ProtectionEye & Face ProtectionRespiratory Protection
Weighing Solid Double nitrile gloves, disposable gown.Chemical splash goggles.N95 respirator (if outside fume hood).
Preparing Solutions Double nitrile gloves, disposable gown.Chemical splash goggles and face shield.Not required inside a fume hood.
Running Reaction Double nitrile gloves, disposable gown.Chemical splash goggles.Not required inside a fume hood.
Spill Cleanup Chemical-resistant outer gloves, nitrile inner gloves, disposable gown or coveralls.Chemical splash goggles and face shield.Air-purifying respirator with appropriate cartridges.

Operational and Disposal Plans

Safe operations extend beyond wearing PPE to include proper handling during and after the experiment.

Spill Management Protocol (Small Scale, <100 mL/g)
  • Alert & Secure : Alert personnel in the immediate area. Restrict access.

  • Don PPE : Don the full PPE suite as described for "Spill Cleanup" in Table 2.

  • Contain & Absorb : Cover liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a dampened paper towel to avoid raising dust.[14]

  • Clean : Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

Decontamination and Disposal
  • Surfaces : At the end of each work session, decontaminate the work area within the fume hood.

  • PPE Removal : Remove PPE slowly and deliberately to avoid cross-contamination. Remove outer gloves first, followed by the gown, face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water immediately after.

  • Waste : All disposable PPE and materials that have come into contact with Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate must be disposed of in a clearly labeled hazardous waste container.[2] Do not mix with general laboratory trash. Follow all local, state, and federal regulations for chemical waste disposal.[5]

By adhering to this comprehensive guide, researchers can confidently work with Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, secure in the knowledge that they are protected by a multi-layered safety system grounded in sound scientific principles and regulatory standards.

References

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  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Dalchem. What are the Health and Safety Guidelines for Using Amines?.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
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  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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  • C/D/N Isotopes.
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  • National Oceanic and Atmospheric Administration (NOAA). n,n-diethyl-4-nitrobenzenamine - CAMEO Chemicals.
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
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  • PubMed. RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.